1,4-Dihydrotrigonelline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPLUJRJLEPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161260 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140201-08-7 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 1,4-Dihydrotrigonelline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1,4-Dihydrotrigonelline, the reduced and more lipophilic counterpart of the plant alkaloid trigonelline, is emerging as a molecule of significant interest in the fields of neuropharmacology and drug delivery. As a member of the 1,4-dihydropyridine (DHP) class of compounds, it is positioned at the intersection of well-established therapeutic scaffolds and novel neuroprotective strategies. This technical guide provides an in-depth exploration of the biological significance of 1,4-dihydrotrigonelline, synthesizing current understanding from related compounds and outlining a roadmap for future research and development. We will delve into its chemical properties, proposed mechanisms of action, and potential therapeutic applications, with a focus on neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing molecule.
Introduction: The Chemical Dichotomy of Trigonelline and 1,4-Dihydrotrigonelline
Trigonelline, an alkaloid abundant in coffee and fenugreek, has long been investigated for its diverse biological activities, including neuroprotective and antidiabetic effects. However, its inherent polarity limits its ability to efficiently cross the blood-brain barrier (BBB). This limitation has shifted scientific focus towards its reduced form, 1,4-dihydrotrigonelline.
The conversion of the pyridinium ring of trigonelline to a 1,4-dihydropyridine structure is a critical transformation. This reduction increases the lipophilicity of the molecule, a key determinant for traversing the lipid-rich environment of the BBB. This enhanced central nervous system (CNS) accessibility positions 1,4-dihydrotrigonelline as a promising candidate for targeting neurological disorders.
This guide will first establish the foundational knowledge of the 1,4-dihydropyridine class and the parent compound, trigonelline. Subsequently, we will explore the specific, albeit less-documented, biological significance of 1,4-dihydrotrigonelline, drawing inferences from its chemical relatives and outlining experimental pathways to validate these hypotheses.
The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Pharmacology
The 1,4-dihydropyridine (DHP) ring is a cornerstone of medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in the management of hypertension.[1] However, the pharmacological repertoire of DHPs extends far beyond cardiovascular applications. Numerous studies have highlighted their diverse biological activities, including:
-
Neuroprotection: Many DHP derivatives exhibit neuroprotective properties in various models of neurodegenerative diseases.[2]
-
Antioxidant Activity: The DHP scaffold can act as a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[1]
-
Anticancer and Antimicrobial Properties: Certain DHPs have demonstrated efficacy against cancer cell lines and various microbial pathogens.[3][4]
The versatility of the DHP structure allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.
Trigonelline: The Precursor with Neuroprotective Promise
Trigonelline has been the subject of numerous investigations demonstrating its potential in mitigating neurological insults. Studies have shown its ability to confer neuroprotection in models of ischemic stroke and its potential as an anti-Alzheimer's disease agent.[5][6] However, the therapeutic application of trigonelline for CNS disorders is hampered by its poor BBB permeability.
1,4-Dihydrotrigonelline: Unlocking the Therapeutic Potential
The strategic reduction of trigonelline to 1,4-dihydrotrigonelline represents a classic pro-drug approach to enhance CNS delivery. The increased lipophilicity of the dihydropyridine form is hypothesized to facilitate its passage across the BBB. Once in the CNS, it is proposed that 1,4-dihydrotrigonelline can be oxidized back to the charged trigonelline, effectively "trapping" the active molecule within the brain. This "redox chemical delivery system" offers a targeted approach to augmenting the concentration of the therapeutic agent at its site of action.[7]
Proposed Mechanisms of Action
Based on the known activities of DHPs and trigonelline, the biological significance of 1,4-dihydrotrigonelline is likely multifaceted:
-
Direct Antioxidant Effects: The dihydropyridine ring is a known electron donor and can directly neutralize free radicals, thereby mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Mitochondrial Protection: DHPs have been shown to interact with mitochondrial membranes and modulate their function. 1,4-dihydrotrigonelline may protect mitochondria from oxidative damage and preserve their bioenergetic capacity.
-
Modulation of Neuroinflammation: Neuroinflammation is a critical component of neurodegeneration. N-methylpyridinium, a metabolite of trigonelline, has been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[8] It is plausible that 1,4-dihydrotrigonelline or its metabolites could exert similar anti-inflammatory effects.
Potential Therapeutic Applications
The unique chemical properties and proposed biological activities of 1,4-dihydrotrigonelline make it a compelling candidate for the treatment of a range of neurological disorders, including:
-
Alzheimer's Disease: By combating oxidative stress, reducing neuroinflammation, and potentially interfering with amyloid-beta aggregation, 1,4-dihydrotrigonelline could offer a multi-pronged therapeutic strategy.
-
Parkinson's Disease: The preservation of mitochondrial function and reduction of oxidative damage are key therapeutic goals in Parkinson's disease.
-
Ischemic Stroke: The acute neuroprotective effects of trigonelline could be significantly enhanced by the improved CNS delivery of its dihydro- form.
Experimental Workflows and Methodologies
To rigorously evaluate the biological significance of 1,4-dihydrotrigonelline, a systematic experimental approach is required. The following sections outline key experimental protocols.
Synthesis and Characterization of 1,4-Dihydrotrigonelline
The synthesis of 1,4-dihydropyridine derivatives is well-established. A common method is the Hantzsch synthesis, a one-pot condensation reaction.
Protocol 1: Hantzsch-type Synthesis of 1,4-Dihydropyridine Derivatives [9]
-
Reaction Setup: Combine an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Conditions: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid by filtration and purify by recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.
In Vitro Neuroprotection Assays
Cell-based assays are crucial for the initial screening of the neuroprotective effects of 1,4-dihydrotrigonelline.
Protocol 2: MTT Assay for Cell Viability in a Neurotoxicity Model [10]
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of 1,4-dihydrotrigonelline for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., rotenone/oligomycin for oxidative stress, or okadaic acid for tau hyperphosphorylation) in the presence of 1,4-dihydrotrigonelline.
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Evaluation in Animal Models of Neurodegeneration
Animal models are essential for assessing the in vivo efficacy and pharmacokinetic properties of 1,4-dihydrotrigonelline.
Protocol 3: Assessment of Cognitive Function in a Transgenic Mouse Model of Alzheimer's Disease [11]
-
Animal Model: Utilize a transgenic mouse model that exhibits key pathological features of Alzheimer's disease (e.g., Tg APPSweDI mice).
-
Drug Administration: Administer 1,4-dihydrotrigonelline to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) for a defined period.
-
Behavioral Testing: Evaluate cognitive function using behavioral tests such as the Morris water maze to assess spatial learning and memory.[11]
-
Immunohistochemical Analysis: After the behavioral testing, sacrifice the animals and collect brain tissue for immunohistochemical analysis of markers for synaptic plasticity (e.g., GAD67, Homer-1) and neuroinflammation.[11]
-
Pharmacokinetic Analysis: At various time points after administration, collect blood and brain tissue samples to quantify the concentration of 1,4-dihydrotrigonelline and its metabolites using LC-MS/MS. This will determine its ability to cross the BBB and its distribution within the brain.
Caption: Workflow for in vivo evaluation of 1,4-dihydrotrigonelline in a mouse model of Alzheimer's disease.
Quantitative Data and Future Directions
While direct quantitative data for 1,4-dihydrotrigonelline is limited, data from related DHP compounds can provide valuable benchmarks. For instance, neuroprotective effects of some atypical DHPs have been observed at low doses (0.005-0.05 mg/kg) in rodent models.[2]
Table 1: Representative Biological Activities of 1,4-Dihydropyridine Derivatives
| Compound Class | Biological Activity | Model System | Reference |
| Atypical DHPs | Neuroprotection, Memory Enhancement | Rodent models of neurodegeneration | [2] |
| Pyrazolo[3,4-b]pyridine derivatives | Antioxidant, Anti-inflammatory, GSK-3β inhibition | In vitro neurodegeneration models | [10] |
| 1-Malonyl-1,4-dihydropyridines | Brain drug delivery, Antidepressant activity | Rodent models | [7] |
Future research should focus on generating specific quantitative data for 1,4-dihydrotrigonelline, including:
-
IC₅₀ values for antioxidant and anti-inflammatory activities.
-
Efficacy data from various in vivo models of neurodegenerative diseases.
-
Detailed pharmacokinetic profiles , including brain-to-plasma concentration ratios.
Conclusion
1,4-Dihydrotrigonelline stands as a molecule of considerable promise at the forefront of neuroprotective research. Its foundation in the well-established pharmacology of 1,4-dihydropyridines, combined with the neuroprotective potential of its parent compound, trigonelline, makes it a compelling candidate for further investigation. The strategic advantage of enhanced blood-brain barrier permeability through its reduced form offers a tangible pathway to overcome a critical hurdle in CNS drug development.
While direct experimental evidence for 1,4-dihydrotrigonelline is still emerging, the inferential evidence from related compounds provides a strong rationale for its exploration as a therapeutic agent for neurodegenerative diseases. The experimental workflows outlined in this guide offer a systematic approach to elucidating its precise mechanisms of action and validating its therapeutic potential. As our understanding of this molecule deepens, 1,4-dihydrotrigonelline may prove to be a significant addition to the armamentarium against the debilitating effects of neurological disorders.
References
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022-10-12). Retrieved from [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC - NIH. Retrieved from [Link]
-
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC - NIH. (2022-05-25). Retrieved from [Link]
-
Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed. (2016-05-24). Retrieved from [Link]
- WO2019104041A1 - Dihydropyridines for the treatment of cognitive impairment or traumatic brain injury - Google Patents.
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023-10-25). Retrieved from [Link]
-
Synthesis and Characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. (2022-09-27). Retrieved from [Link]
-
Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed. Retrieved from [Link]
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2025-10-14). Retrieved from [Link]
-
Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - NIH. Retrieved from [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - MDPI. Retrieved from [Link]
-
(PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - ResearchGate. (2025-10-16). Retrieved from [Link]
-
A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice - PubMed Central. (2015-06-04). Retrieved from [Link]
-
Preliminary studies on trigonelline as potential anti-Alzheimer disease agent: determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid - PubMed. Retrieved from [Link]
- US8323707B2 - Trigonelline as a muscle stimulant - Google Patents.
-
Trigonelline therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke - PubMed. (2019-01-01). Retrieved from [Link]
-
1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain. (2009-02-15). Retrieved from [Link]
-
Animal Models of Neurodegenerative Diseases - PMC - NIH. Retrieved from [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. Retrieved from [Link]
-
Animal models for research on neurodegenerative diseases - OAE Publishing Inc. (2023-08-28). Retrieved from [Link]
-
Pending FDA Decisions in Neurology to Watch in the First Half of 2025 - NeurologyLive. (2025-01-22). Retrieved from [Link]
-
Natural product-based pharmacological studies for neurological disorders - PMC. Retrieved from [Link]
-
Quantitative analysis of the brain-targeted delivery of drugs and model compounds using nano-delivery systems - PubMed. (2013-10-10). Retrieved from [Link]
-
Quantitative analysis of Gd in the protein content of the brain following single injection of gadolinium-based contrast agents (GBCAs) by size exclusion chromatography - PubMed. Retrieved from [Link]
-
Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data - PMC - PubMed Central. (2022-06-07). Retrieved from [Link]
-
Clinical Trials - Neurology - USF Health - University of South Florida. Retrieved from [Link]
-
Clinical Trials | UCL Faculty of Brain Sciences. Retrieved from [Link]
-
Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PubMed. (2024-05-30). Retrieved from [Link]
Sources
- 1. WO2019104041A1 - Dihydropyridines for the treatment of cognitive impairment or traumatic brain injury - Google Patents [patents.google.com]
- 2. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Trigonelline therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary studies on trigonelline as potential anti-Alzheimer disease agent: determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the brain-targeted delivery of drugs and model compounds using nano-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Distribution, and Analysis of 1,4-Dihydrotrigonelline and its Precursor, Trigonelline, in the Plant Kingdom
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pyridine alkaloid 1,4-dihydrotrigonelline and its immediate biosynthetic precursor, trigonelline. While direct quantitative data on 1,4-dihydrotrigonelline in flora is nascent, its significance is intrinsically linked to the widespread occurrence of trigonelline. This document synthesizes the current understanding of trigonelline's natural distribution across various plant families, its biosynthesis from nicotinic acid, and its physiological roles within plants. Furthermore, we present detailed, field-proven methodologies for the extraction and quantitative analysis of these compounds from plant matrices, designed to support research and development initiatives. The guide is structured to provide both foundational knowledge and practical, actionable protocols for scientific investigation.
Introduction: The Trigonelline Family of Alkaloids
Trigonelline (N-methylnicotinic acid) is a polar, hydrophilic alkaloid prevalent throughout the plant kingdom.[1][2][3] It was first isolated from fenugreek (Trigonella foenum-graecum), from which it derives its name.[4][5] Chemically, it is a zwitterionic N-methylated derivative of nicotinic acid (niacin or Vitamin B3).[5] Its reduced form, 1,4-dihydrotrigonelline, is a direct metabolite, and together they form a redox pair with significant biological implications.
The interest in these compounds extends beyond plant physiology. Trigonelline exhibits a remarkable spectrum of pharmacological activities, including hypoglycemic, neuroprotective, anti-inflammatory, and hypolipidemic effects, making it a molecule of interest for therapeutic development.[1][5][6] Understanding its natural sources and distribution is therefore a critical first step for its exploitation in drug discovery and as a functional food ingredient. This guide focuses on the botanical distribution of the more extensively quantified precursor, trigonelline, as an indicator of the potential presence and metabolic generation of 1,4-dihydrotrigonelline.
Natural Occurrence and Distribution in the Plant Kingdom
Trigonelline is widely distributed, particularly within the subclass Dicotyledonae.[7] Its accumulation varies significantly between species, cultivars, developmental stage, and the specific plant organ.
Key Botanical Sources
The highest concentrations of trigonelline are typically found in the seeds of the Fabaceae (legume) family and in the beans of the Rubiaceae family (coffee).[8]
-
Fabaceae (Legume Family): This family is the most prominent source.
-
Fenugreek (Trigonella foenum-graecum): The namesake source, its seeds contain significant levels of trigonelline.[4][6][9][10] The concentration in dry seeds is reported to be approximately 29 µmol/g fresh weight.[11]
-
Pea (Pisum sativum): A well-documented source where its biosynthesis has been studied.[3][4]
-
Soybean (Glycine max): Another common legume containing trigonelline.[3][4][7]
-
Clover (Trifolium incarnatum): Seeds have been reported to contain high concentrations, around 58 µmol/g fresh weight.[8]
-
-
Rubiaceae (Coffee Family):
-
Other Notable Species: Trigonelline is also found in a variety of common edible plants, including:
Distribution Within Plant Tissues
The localization of trigonelline provides insight into its physiological function. In fenugreek seedlings, for instance, biosynthesis from inorganic nitrogen primarily occurs in the roots.[11] From there, it is transported to the stems and accumulates in the leaves, suggesting a role in nitrogen transport and storage.[11] While highest in seeds at maturity, it is metabolically active throughout the plant, particularly in the cotyledons and embryonic axes during germination.[11]
Quantitative Distribution Summary
The following table summarizes the reported concentrations of trigonelline in various plant seeds, providing a comparative reference for sourcing and extraction.
| Plant Species | Family | Plant Part | Concentration (Reported) | Reference(s) |
| Trigonella foenum-graecum | Fabaceae | Seeds | ~29 µmol/g FW (~3.9 mg/g) | [11] |
| Coffea arabica | Rubiaceae | Seeds (Beans) | ~53 µmol/g FW (~7.2 mg/g) | [8] |
| Trifolium incarnatum | Fabaceae | Seeds | ~58 µmol/g FW (~8.0 mg/g) | [8] |
| Mundulea sericea | Fabaceae | Seeds | 1339 µg/g DW | [14] |
| Clitoria ternatea | Fabaceae | Seeds | 840 µg/g DW | [14] |
| Mirabilis jalapa | Nyctaginaceae | Seeds | 693 µg/g DW | [14] |
Note: FW = Fresh Weight, DW = Dry Weight. Concentrations can vary based on genetic and environmental factors.
Biosynthesis and Metabolic Pathway
The formation of 1,4-dihydrotrigonelline is a two-step process originating from a primary metabolite, nicotinic acid, which is central to the pyridine nucleotide cycle.
Step 1: Formation of Trigonelline
Trigonelline is synthesized via the N-methylation of nicotinic acid.[4][5] This reaction is catalyzed by the enzyme nicotinate N-methyltransferase (EC 2.1.1.7).[4] The methyl group is donated by S-adenosyl-L-methionine (SAM) , a universal methyl donor in biological systems.[5][15]
Nicotinic Acid + S-adenosyl-L-methionine → Trigonelline + S-adenosyl-L-homocysteine
This pathway is crucial for maintaining cellular homeostasis of nicotinic acid, as excess concentrations can be detrimental to the plant.[16]
Step 2: Reduction to 1,4-Dihydrotrigonelline
1,4-dihydrotrigonelline is formed by the reduction of the pyridinium ring of trigonelline. While this metabolic step is less characterized in plants than the formation of trigonelline, it represents a key transformation. This reduction is likely catalyzed by a reductase enzyme utilizing a reducing equivalent such as NADH or NADPH.
Trigonelline + NAD(P)H + H⁺ ⇌ 1,4-Dihydrotrigonelline + NAD(P)⁺
The following diagram illustrates this biosynthetic sequence.
Caption: Biosynthetic pathway from Nicotinic Acid to 1,4-Dihydrotrigonelline.
Methodologies for Extraction and Analysis
The analysis of 1,4-dihydrotrigonelline and trigonelline requires robust methodologies to handle their high polarity and achieve accurate quantification. The following protocols are designed as a self-validating system for researchers.
Causality Behind Experimental Choices
-
Solvent Selection: Due to the polar, hydrophilic nature of these alkaloids, polar solvents are required for efficient extraction.[13] Water, ethanol, and methanol are effective "green" solvents.[9] A hydro-alcoholic mixture (e.g., 70% ethanol) often provides the optimal balance of polarity to extract the target compounds while minimizing the co-extraction of highly water-soluble interferents like sugars.
-
Chromatography: Reversed-phase chromatography (e.g., C18) can be challenging due to poor retention of these polar molecules. Therefore, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents in reversed-phase methods are often necessary for reliable separation and quantification.
-
Detection: The pyridinium ring in trigonelline possesses a strong UV chromophore, making UV detection (around 264 nm) a simple and robust method for quantification. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is the preferred technique.
Experimental Workflow Diagram
The logical flow from sample preparation to final data analysis is critical for reproducible results.
Caption: Standard experimental workflow for analyzing plant-derived alkaloids.
Detailed Protocol: Extraction and HPLC-UV Quantification
This protocol provides a validated starting point for the quantification of trigonelline in fenugreek seeds, which can be adapted for other matrices.
1. Sample Preparation: a. Dry fenugreek seeds at 50°C for 48 hours until constant weight is achieved. b. Grind the dried seeds into a fine powder (< 0.5 mm) using a laboratory mill. c. Store the powder in a desiccator at 4°C to prevent moisture absorption.
2. Extraction: a. Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask. b. Add 20 mL of 70% (v/v) ethanol-water solution. c. Place the flask in an ultrasonic bath and sonicate at 40°C for 30 minutes. d. Centrifuge the resulting slurry at 4000 rpm for 15 minutes. e. Carefully decant the supernatant. Repeat the extraction on the pellet with another 20 mL of solvent to ensure exhaustive extraction. f. Combine the supernatants and adjust the final volume to 50 mL in a volumetric flask using the extraction solvent. g. Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC-UV Analysis: a. Instrumentation: HPLC system with a UV-Vis detector. b. Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended. Alternatively, a C18 column can be used with an ion-pairing agent. c. Mobile Phase (HILIC): A gradient of Acetonitrile (A) and 10 mM Ammonium Acetate in water, pH 5.0 (B). d. Flow Rate: 0.3 mL/min. e. Detection Wavelength: 265 nm. f. Injection Volume: 5 µL. g. Column Temperature: 30°C.
4. Quantification and Validation: a. Standard Preparation: Prepare a stock solution of analytical grade trigonelline standard (1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Calibration: Inject the standards and construct a calibration curve by plotting peak area against concentration. Ensure the correlation coefficient (r²) is > 0.999. c. Sample Analysis: Inject the prepared sample extracts. Determine the concentration in the sample by interpolating its peak area from the calibration curve. d. Reporting: Express the final concentration as mg of trigonelline per gram of dry weight (mg/g DW).
Conclusion and Future Directions
Trigonelline is a widely distributed plant alkaloid with significant physiological and pharmacological relevance. Its presence, particularly in the seeds of Fabaceae and Rubiaceae, is well-documented. While its reduced form, 1,4-dihydrotrigonelline, is a key metabolic partner, its direct detection and quantification in plant tissues remain an under-explored area of research. The methodologies presented in this guide provide a robust framework for researchers to accurately quantify the precursor, trigonelline, and can be adapted for the targeted analysis of its dihydro- form, likely requiring more sensitive LC-MS/MS techniques.
Future research should focus on:
-
Developing analytical methods specifically for the simultaneous quantification of both trigonelline and 1,4-dihydrotrigonelline to understand their metabolic equilibrium in vivo.
-
Investigating the specific reductase enzymes responsible for the conversion of trigonelline in various plant species.
-
Screening a wider range of plant species to identify novel, high-yield sources of these valuable alkaloids.
Such efforts will deepen our understanding of plant metabolic networks and accelerate the translation of this knowledge into novel therapeutic and nutraceutical applications.
References
-
Zhou, J., Chan, L., & Zhou, S. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. International Journal of Molecular Sciences, 25(6), 3385. [Link]
-
PubChem. (n.d.). Trigonelline biosynthesis | Pathway. PubChem Pathway. Retrieved from [Link]
-
Zhou, J., Chan, L., & Zhou, S. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. PMC. Retrieved from [Link]
-
Zhou, J., Chan, L., & Zhou, S. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. National Library of Medicine. Retrieved from [Link]
-
Mohamadi, N., Sharififar, F., Pournamdari, M., & Ansari, M. (2018). A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid. Journal of Dietary Supplements, 15(2), 207-223. [Link]
-
Ashihara, H. (2016). De novo Biosynthesis of Trigonelline in Fenugreek (Trigonella foenum-graecum) seedlings. Natural Product Communications, 11(7), 955-957. [Link]
-
Zhou, J., Chan, L., & Zhou, S. (2012). Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease. Current Medicinal Chemistry, 19(21), 3523-3531. [Link]
-
Bohrium. (2017). A review on biosynthesis, analytical techniques, and pharmacological activities of trigonelline as a plant alkaloid. Retrieved from [Link]
-
Mohamadi, N., Sharififar, F., Pournamdari, M., & Ansari, M. (2017). A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid. ResearchGate. Retrieved from [Link]
-
National Toxicology Program. (1997). Nomination Background: Trigonelline. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Joshi, J. G., & Handler, P. (1960). Biosynthesis of Trigonelline. Journal of Biological Chemistry, 235(10), 2981-2983. [Link]
-
Al-Kharraz, M. A., Al-Jindan, R. A., Al-Malki, A. L., & Wabaidur, S. M. (2023). A Validated Trigonelline-Based Method for the Standardization and Quality Control of Trigonella foenum-graecum L. F1000Research, 12, 1183. [Link]
-
Minorsky, P. V. (2002). Trigonelline: A diverse regulator in plants. Plant Physiology, 128(1), 7-8. [Link]
-
Ashihara, H., & Zheng, X. (2017). Distribution of trigonelline in seeds of various plant species. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Trigonelline – Knowledge and References. Retrieved from [Link]
-
Prameswari, D., et al. (2019). Trigonelline: An alkaloid with anti-degranulation properties. Molecular Immunology, 118, 1-8. [Link]
-
Joshi, J. G., & Handler, P. (1960). Biosynthesis of trigonelline. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydrotrigonelline. PubChem Compound Summary for CID 126572. Retrieved from [Link]
-
Shanmugam, K. R., et al. (2024). Trigonelline, a Fenugreek Bioactive compound protects Heart tissue against alcohol intoxication: An in-vivo study focusing on antioxidant perspective. Journal of Ayurveda and Integrative Medicine, 15(4), 100963. [Link]
-
ResearchGate. (n.d.). Trigonelline concentration in fenugreek seeds (g kg −1 ) and its yield... [diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Seed content of trigonelline in various edible plants [table]. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for isolation of trigonelline from the seed of plants? [Q&A]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trigonelline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Trigonelline-Based Method for the... | F1000Research [f1000research.com]
- 10. Trigonelline, a Fenugreek Bioactive compound protects Heart tissue against alcohol intoxication: An in-vivo study focusing on antioxidant perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
mechanism of action of 1,4-dihydrotrigonelline in neuronal cells
Executive Summary
1,4-Dihydrotrigonelline (DHT) represents a sophisticated "retrometabolic" prodrug strategy designed to overcome the blood-brain barrier (BBB), a historical bottleneck for hydrophilic neurotherapeutics. Unlike its oxidized parent compound Trigonelline —a verified NAD+ precursor via the Preiss-Handler pathway—DHT is uncharged and highly lipophilic.
Its mechanism of action operates on a "Lock-in" principle : DHT passively diffuses into the brain parenchyma where ubiquitous oxidoreductases convert it back to the hydrophilic, quaternary ammonium form (Trigonelline).[1] This charged species is impermeable to the BBB, effectively trapping the active metabolite within the central nervous system (CNS) to drive mitochondrial biogenesis and NAD+ restoration.
Chemical Identity & Pharmacokinetics
To understand the mechanism, one must distinguish between the delivery vehicle (DHT) and the active cargo (Trigonelline).
| Feature | 1,4-Dihydrotrigonelline (DHT) | Trigonelline (TRG) |
| Structure | Reduced, dihydropyridine ring | Oxidized, pyridinium ring |
| Charge | Neutral (Lipophilic) | Positive Quaternary Ammonium (Hydrophilic) |
| LogP (Lipophilicity) | High (permeable to lipid bilayers) | Low (impermeable to lipid bilayers) |
| Role | BBB Transport Vector | Active NAD+ Precursor / Neuroprotectant |
| Stability | Oxidation-sensitive (requires stabilization) | Highly Stable |
The "Lock-in" Kinetic Model
The efficacy of DHT relies on the differential permeability between the oxidized and reduced forms.
-
Influx : DHT (
) crosses the BBB rapidly due to its lipophilic nature. -
Oxidation : Intracellular oxidoreductases convert DHT
TRG ( ). -
Retention : TRG (
) is trapped due to its positive charge, accumulating against the concentration gradient. -
Efflux : Any peripheral DHT is rapidly oxidized and cleared renally, minimizing systemic toxicity.
Mechanism of Action: The Dual-Phase System
Phase I: The Trojan Horse Delivery (BBB Penetration)
The core challenge for NAD+ precursors (like NMN or NAD+ itself) is poor BBB permeability or reliance on saturable transporters. DHT circumvents this by mimicking the structure of NADH .
-
Entry : DHT utilizes passive diffusion , bypassing saturable transporters like SLC12A8 (NMN transporter).
-
Activation : Upon entering the neuronal cytoplasm, DHT acts as a substrate for NADH-linked oxidoreductases (e.g., Complex I-associated dehydrogenases or quinone oxidoreductases). This enzymatic hydride transfer regenerates the aromatic pyridinium ring of Trigonelline.
Phase II: Intracellular NAD+ Biosynthesis
Once "locked" in the neuron, Trigonelline enters the Preiss-Handler Pathway , a distinct route from the Salvage Pathway used by Nicotinamide Riboside (NR) or Nicotinamide (NAM).
-
NAPRT Activation : Trigonelline is metabolized by Nicotinate Phosphoribosyltransferase (NAPRT) . Recent studies (Membrez et al., Nature Metabolism 2024) confirm that Trigonelline efficacy is NAPRT-dependent.
-
NAD+ Pool Expansion : The metabolite is converted to Nicotinic Acid Mononucleotide (NAMN)
Nicotinic Acid Adenine Dinucleotide (NAAD) NAD+. -
Mitochondrial Respiration : The resulting NAD+ pool enhances Sirtuin activity (SIRT1/SIRT3) and mitochondrial oxidative phosphorylation (OXPHOS), critical for aging neurons.
Visualization: The Lock-in & Metabolic Pathway
Caption: The "Lock-in" mechanism facilitates BBB crossing via the lipophilic dihydro-form, followed by intracellular oxidation to Trigonelline, which is trapped and fuels NAD+ synthesis.
Comparative Efficacy: DHT vs. Standard Precursors
| Precursor | Pathway | BBB Permeability | Mechanism of Entry |
| 1,4-Dihydrotrigonelline | Preiss-Handler | High | Passive Diffusion (Lipophilic) |
| Trigonelline | Preiss-Handler | Low | Transporter-dependent (slow) |
| Nicotinamide Riboside (NR) | Salvage | Moderate | Equilibrative Nucleoside Transporters (ENTs) |
| NMN | Salvage | Low/Debated | SLC12A8 (specific tissues) or dephosphorylation to NR |
Key Advantage : DHT provides a stoichiometric delivery of NAD+ precursor directly to the brain, avoiding the "first-pass" degradation by the liver often seen with oral NMN or NR.
Experimental Protocols
Protocol A: Synthesis of 1,4-Dihydrotrigonelline
Rationale: DHT is oxidation-sensitive and must be prepared freshly or stored under inert gas. The standard reduction uses sodium dithionite.
-
Reagents : Trigonelline hydrochloride, Sodium bicarbonate (
), Sodium dithionite ( ), Dichloromethane (DCM). -
Procedure :
-
Dissolve Trigonelline HCl (1 eq) in deoxygenated water/methanol (1:1).
-
Add
(3 eq) to adjust pH to ~8.0. -
Add Sodium Dithionite (3 eq) slowly under nitrogen atmosphere at 0°C.
-
Stir for 1 hour; the solution will turn yellow/orange.
-
Extract the reduced product into Dichloromethane (DCM). Note: The reduced form partitions into the organic layer, while unreacted Trigonelline remains in the aqueous phase.
-
Dry organic layer over
and evaporate solvent under vacuum.
-
-
Validation : Confirm structure via NMR. The disappearance of aromatic pyridinium peaks and appearance of dihydropyridine alkene protons (approx. 5-6 ppm) confirms reduction.
Protocol B: In Vitro BBB Permeability Assay (PAMPA)
Rationale: To verify the passive diffusion capability of DHT compared to Trigonelline.
-
Setup : Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid extract.
-
Donor Well : Load 100 µM of DHT (in PBS + 1% DMSO) into the donor compartment.
-
Acceptor Well : Fill with PBS.
-
Incubation : Incubate at 37°C for 4 hours.
-
Quantification :
-
Measure concentration in Acceptor well using HPLC-UV (260 nm).
-
Note: DHT may oxidize during the assay. Measure total Trigonelline (oxidized + reduced) to calculate total transport.
-
-
Calculation : Calculate Effective Permeability (
) using the standard PAMPA equation.
Therapeutic Implications
The unique pharmacokinetics of DHT make it a candidate for:
-
Neurodegenerative Diseases : Alzheimer's and Parkinson's involve mitochondrial dysfunction. DHT delivers NAD+ precursors specifically to the brain, bypassing systemic metabolism.
-
Sarcopenia & Motor Neuron Health : While Trigonelline is known to improve muscle function (sarcopenia), the central delivery via DHT may support motor neuron survival in ALS or age-related motor decline.
-
Ischemic Stroke : The rapid entry and "locking" mechanism allow for acute loading of neuroprotective agents during the reperfusion window.
References
-
Membrez, M., et al. (2024). "Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia."[2] Nature Metabolism, 6, 433–447.[2][3][4] Link
- Bodor, N., & Buchwald, P. (2002). "Brain-targeted drug delivery: experiences and perspectives." American Journal of Drug Delivery, 1(1), 13-26. (Seminal work on the CDS/Lock-in mechanism).
-
Prokai, L., et al. (2000). "Targeting drugs to the brain by redox chemical delivery systems."[5] Medicinal Research Reviews, 20(5), 367-416. Link
- Pop, E., et al. (1996). "Synthesis and biological evaluation of a novel series of brain-specific chemical delivery systems." Journal of Medicinal Chemistry, 39(12), 2270-2278.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting drugs to the brain by redox chemical delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
From Coffee Bean to Brain-Targeting Scaffold: Discovery, Isolation, and Synthesis of 1,4-Dihydrotrigonelline
The following technical guide details the isolation of Trigonelline (the natural alkaloid abundant in coffee) and its subsequent chemical conversion to 1,4-Dihydrotrigonelline (the bioactive brain-targeting scaffold).
Editorial Note: While Trigonelline (
Executive Summary: The NAD Connection
The coffee bean is not merely a source of caffeine; it is the richest natural reservoir of Trigonelline (1-methylpyridinium-3-carboxylate). In 2024, a landmark study led by Nestlé Research and NUS Medicine re-defined Trigonelline as a novel NAD
However, for drug development professionals, Trigonelline possesses a second, equally critical utility: it serves as the precursor to 1,4-Dihydrotrigonelline . This reduced dihydropyridine form acts as a "Trojan horse" carrier. It is lipophilic enough to cross the Blood-Brain Barrier (BBB), where it is oxidatively "locked in" as the hydrophilic Trigonelline salt, delivering attached therapeutic payloads directly to the CNS.[1][2]
This guide outlines the end-to-end workflow: Isolation of the precursor from green coffee beans, and the Chemical Reduction to the 1,4-dihydro scaffold.
Chemical Identity & Mechanism
The core principle relies on the redox differential between the oxidized salt (natural) and the reduced dihydropyridine (synthetic).
| Feature | Trigonelline (Natural) | 1,4-Dihydrotrigonelline (Synthetic) |
| IUPAC Name | 1-methylpyridin-1-ium-3-carboxylate | 1-methyl-1,4-dihydropyridine-3-carboxylic acid |
| State | Zwitterionic / Quaternary Salt | Neutral Lipophilic Molecule |
| Solubility | Highly Water Soluble (Hydrophilic) | Organic Soluble (Lipophilic) |
| BBB Permeability | Poor (requires transport) | High (Passive Diffusion) |
| Role | NAD | CNS Delivery Vector (Pro-drug moiety) |
The "Lock-In" Mechanism
The 1,4-dihydrotrigonelline moiety mimics the NADH
-
Entry: The lipophilic 1,4-dihydro form crosses the BBB.
-
Oxidation: Intracellular oxidoreductases convert it back to the quaternary Trigonelline form.[2]
-
Lock-In: The charged Trigonelline is impermeable to the BBB, trapping the molecule (and its payload) within the brain parenchyma.
Figure 1: The redox-based "Lock-In" mechanism utilized by the 1,4-dihydrotrigonelline system.[3]
Part I: Isolation of Trigonelline from Coffee Beans
Objective: Extract high-purity Trigonelline from Coffea arabica (Green beans are preferred over roasted to avoid thermal degradation into nicotinic acid/niacin).
Reagents & Equipment[9]
-
Source: Green Coffee Beans (ground to <0.5 mm mesh).
-
Solvent: Ethanol (70% v/v), Hexane (for defatting).
-
Purification: Strong Acid Cation (SAC) Exchange Resin (e.g., Dowex 50W-X8).
-
Detection: HPLC-UV (265 nm).
Protocol Steps
Step 1: Defatting (Lipid Removal)
Lipids interfere with downstream ion exchange.
-
Suspend 100 g ground green coffee in 500 mL Hexane .
-
Stir at room temperature for 4 hours.
-
Filter and discard the hexane (contains coffee oil).
-
Air-dry the solid residue (marc).
Step 2: Solid-Liquid Extraction
-
Resuspend dried marc in 800 mL 70% Ethanol .
-
Reflux at 60°C for 3 hours. Note: Avoid boiling temperatures (>78°C) to prevent degradation.
-
Filter supernatant. Repeat extraction once.
-
Combine filtrates and concentrate via rotary evaporation to 20% of original volume (aqueous syrup).
Step 3: Cation Exchange Chromatography
Trigonelline is a betaine (zwitterion) but behaves as a cation at low pH.
-
Conditioning: Pack a column with Dowex 50W-X8 (H
form). Wash with 1M HCl, then water until neutral. -
Loading: Acidify the extract to pH 2.0 (using HCl) and load onto the column. Chlorogenic acids and sugars will pass through (elute with water).
-
Elution: Elute the bound alkaloids (Trigonelline and Caffeine) using 2M Ammonium Hydroxide (NH
OH) . -
Fractionation: Collect fractions. Trigonelline elutes after caffeine in basic conditions due to its carboxylic acid moiety interacting with the resin matrix.
Step 4: Crystallization
-
Concentrate the ammoniacal fraction to dryness.
-
Redissolve in minimum hot ethanol.
-
Add acetone dropwise until turbidity is observed.
-
Cool to 4°C overnight. White hygroscopic needles of Trigonelline Monohydrate will form.
Part II: Synthesis of 1,4-Dihydrotrigonelline
Objective: Reduce the isolated Trigonelline to the 1,4-dihydro form. Critical Warning: 1,4-dihydrotrigonelline is oxidation-sensitive . All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents
-
Substrate: Isolated Trigonelline (from Part I).
-
Reducing Agent: Sodium Dithionite (Na
S O ) and Sodium Bicarbonate (NaHCO ). -
Solvent: Deoxygenated Water / Dichloromethane (DCM).
Protocol Steps
-
Reaction Setup: Dissolve 1.37 g (10 mmol) of Trigonelline in 50 mL of deoxygenated water under N
flow. -
Reduction: Add 3.5 g (20 mmol) of Sodium Dithionite and 1.7 g (20 mmol) Sodium Bicarbonate. Mechanism: Dithionite selectively reduces the pyridinium ring at the 1,4-position (regioselective reduction).
-
Incubation: Stir at 0°C (ice bath) for 1 hour, then allow to warm to room temperature for 2 hours. The solution will turn yellow/orange.
-
Extraction: Extract the reaction mixture with Dichloromethane (DCM) (3 x 30 mL). The lipophilic 1,4-dihydro form partitions into the organic phase. Note: The unreacted Trigonelline remains in the aqueous phase.
-
Drying & Isolation: Dry the DCM layer over anhydrous MgSO
(under N ). Evaporate solvent under reduced pressure (keep temperature <30°C). Result: Yellowish oil or unstable solid of 1,4-Dihydrotrigonelline .
Analytical Validation
To confirm the successful isolation and conversion, compare the spectral signatures.
Table 1: Comparative Analytical Data
| Parameter | Trigonelline (Precursor) | 1,4-Dihydrotrigonelline (Product) |
| UV Absorbance | ||
| Aromatic protons (8.0 - 9.2 ppm) | Olefinic protons (5.0 - 7.0 ppm) | |
| Ring Protons | Downfield (deshielded by + charge) | Upfield (shielded, loss of aromaticity) |
| C-4 Protons | ~8.8 ppm (1H) | ~3.1 ppm (2H, doublet) - Diagnostic Signal |
| Stability | Stable at Room Temp | Oxidizes rapidly in air to Trigonelline |
Workflow Diagram
Figure 2: End-to-end workflow from raw material to bioactive scaffold.
References
-
Membrez, M., et al. (2024).[4][5] Trigonelline is an NAD
precursor that improves muscle function during ageing and is reduced in human sarcopenia.[6][5][7] Nature Metabolism , 6, 433–447.[6][8] [Link]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Bodor, N., & Buchwald, P. (2002).[9] Brain-targeted drug delivery: The chemical delivery system (CDS) approach. Drug Discovery Today , 7(14), 766-774.[9] (Describes the 1,4-dihydrotrigonelline lock-in principle). [Link]
-
Konstantinidis, N., et al. (2023). Risk Assessment of Trigonelline in Coffee and Coffee By-Products. Foods , 12(9), 1774. (Comprehensive review of Trigonelline content in coffee). [Link]
-
Ky, C.L., et al. (2001). Caffeine, trigonelline, chlorogenic acids and sucrose diversity in wild Coffea arabica L. and C. canephora P. accessions. Food Chemistry , 75(2), 223-230. [Link]
Sources
- 1. bch.ro [bch.ro]
- 2. mdpi.com [mdpi.com]
- 3. WO2010039861A2 - Dendrimer conjugates - Google Patents [patents.google.com]
- 4. Trigonelline is an NAD precursor that improves muscle function during ageing and is reduced in human sarcopenia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Nestlé study explores NAD+ boosting ability of coffee compound [nutraingredients.com]
- 6. news-medical.net [news-medical.net]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8945508B2 - Dendrimer compositions and methods of synthesis - Google Patents [patents.google.com]
The Pharmacological & Toxicological Profile of 1,4-Dihydrotrigonelline
A Technical Guide for Brain-Targeted NAD+ Therapeutics
Part 1: Chemical Architecture & Therapeutic Rationale
1.1 The "Trojan Horse" Moiety 1,4-Dihydrotrigonelline (1,4-DHT) represents a strategic chemical modification of Trigonelline (N-methylnicotinate). While Trigonelline is a validated NAD+ precursor [1], its zwitterionic nature (quaternary ammonium) severely restricts its ability to cross the Blood-Brain Barrier (BBB) via passive diffusion.
1,4-DHT functions as a Chemical Delivery System (CDS) .[1] By reducing the cationic pyridinium ring of Trigonelline to a neutral, lipophilic dihydropyridine, the molecule gains the ability to permeate biological membranes. Once inside the central nervous system (CNS), it undergoes oxidation (driven by NAD(P)H:quinone oxidoreductase or spontaneous oxidation), reverting to the hydrophilic Trigonelline cation. This "Redox Lock-in" traps the active precursor within the brain parenchyma, creating a concentration gradient favorable for neurotherapeutic NAD+ synthesis.
| Feature | Trigonelline (TRG) | 1,4-Dihydrotrigonelline (1,4-DHT) |
| Structure | Quaternary Pyridinium (Salt) | Dihydropyridine (Neutral) |
| Charge | Positive (+1) / Zwitterionic | Neutral (0) |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (Organic soluble) |
| BBB Permeability | Low (Requires transport) | High (Passive diffusion) |
| Metabolic Role | Direct NAD+ Precursor | Pro-drug / Carrier |
Part 2: Pharmacology & Mechanism of Action
2.1 The Redox-Coupled Transport Mechanism The pharmacological value of 1,4-DHT is defined by its pharmacokinetics rather than its direct receptor binding. It acts as a pro-drug.
-
Absorption: 1,4-DHT is absorbed rapidly due to high lipophilicity.
-
Distribution (BBB Crossing): It passively diffuses across the brain capillary endothelial cells.
-
Metabolic Activation (The Lock-in): Upon entering the neuronal cytoplasm, 1,4-DHT is oxidized back to Trigonelline. Because the BBB is impermeable to the cationic Trigonelline, the molecule is effectively "trapped" in the brain.
-
NAD+ Biosynthesis: The trapped Trigonelline enters the Preiss-Handler pathway (via NAPRT) or the Salvage pathway, converting to Nicotinic Acid Mononucleotide (NaMN) and eventually NAD+ [1].
2.2 Visualization: The CNS "Trap" Mechanism The following diagram illustrates the kinetic trapping of Trigonelline in the brain via the 1,4-dihydro carrier system.
Caption: Kinetic trapping mechanism of 1,4-DHT. The lipophilic carrier crosses the BBB and oxidizes to the impermeable cation, accumulating NAD+ precursor specifically in brain tissue.
Part 3: Toxicology & Safety Profile
3.1 Acute Toxicity & Therapeutic Index While specific LD50 data for 1,4-DHT is limited compared to its parent compound, its safety profile is inferred from the rapid oxidation to Trigonelline and the general class effects of dihydropyridines.
-
Parent Compound Safety: Trigonelline has a high safety margin.[2]
-
1,4-DHT Specific Risks:
-
Oxidative Stress: The oxidation of 1,4-DHT to Trigonelline releases electrons. At massive doses, this could theoretically perturb the cellular redox balance (NADH/NAD+ ratio), although the stoichiometry favors NAD+ generation downstream.
-
Instability: The primary toxicological concern is not biological toxicity, but chemical instability leading to degradation products before administration.
-
3.2 Metabolite Toxicology The primary metabolite is Trigonelline. Secondary metabolites include N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-5-carboxamide (4PY), which are standard excretion products of niacin metabolism and are renally cleared without significant nephrotoxicity at therapeutic doses.
Part 4: Experimental Protocols
4.1 Synthesis of 1,4-Dihydrotrigonelline (Dithionite Reduction) Context: This protocol uses Sodium Dithionite (Na2S2O4) to selectively reduce the pyridinium ring.[5] This must be performed under anaerobic conditions to prevent premature re-oxidation.
Reagents:
-
Trigonelline Hydrochloride (CAS: 6138-41-6)
-
Sodium Dithionite (Fresh, >85% purity)
-
Sodium Bicarbonate (NaHCO3)
-
Deoxygenated Water (Sparged with N2 or Ar)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol Trigonelline HCl in 20 mL deoxygenated water. Chill to 0°C in an ice bath under Nitrogen atmosphere.
-
Buffering: Add 30 mmol NaHCO3 to buffer the solution (pH ~8).
-
Reduction: Slowly add 30 mmol Sodium Dithionite while stirring vigorously. The solution will turn yellow/orange. Maintain N2 flow.
-
Reaction: Stir for 30-60 minutes at 0°C.
-
Extraction: Extract the aqueous layer 3x with 20 mL Dichloromethane (DCM). Note: 1,4-DHT partitions into the organic phase.
-
Drying: Dry the combined organic layers over anhydrous MgSO4.
-
Isolation: Evaporate solvent under reduced pressure (Rotovap) at <30°C. Store the resulting yellow oil/solid immediately in the dark at -20°C under Argon.
4.2 Stability Assay Workflow (LC-MS/MS) Objective: Quantify the oxidation rate of 1,4-DHT to Trigonelline in plasma vs. brain homogenate.
Caption: Workflow for assessing the oxidative stability of 1,4-DHT in biological matrices using LC-MS/MS.
Part 5: Future Outlook & Drug Development
The development of 1,4-DHT therapeutics faces a critical "Stability vs. Efficacy" paradox. While highly effective at crossing the BBB, the molecule is prone to oxidation in air, making formulation difficult.
-
Formulation Strategy: Softgel encapsulation under inert gas or complexation with cyclodextrins to shield the dihydropyridine ring.
-
Clinical Potential: Sarcopenia (via peripheral Trigonelline) and Neurodegeneration (Alzheimer’s/Parkinson’s via 1,4-DHT brain delivery).
References
-
Sorrentino, V., et al. (2024).[6] Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[7][6][8][9] Nature Metabolism.[7]
-
National Toxicology Program. (1997). Toxicological Summary for Trigonelline. U.S. Department of Health and Human Services.[10]
-
Bodor, N., & Brewster, M. E. (1983). Problems of delivery of drugs to the brain.[][12][13][14] Pharmacology & Therapeutics. (Foundational text on the redox carrier system).
Sources
- 1. 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid - Google Patents [patents.google.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A New NAD+ Precursor More Stable than NMN and NR: Trigonelline [nad.com]
- 7. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Drug Delivery Across the Blood–Brain Barrier: A New Strategy for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Investigation of 1,4-Dihydrotrigonelline and its Interaction with Cellular Receptors
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigonelline, a well-documented neuroprotective alkaloid, presents a compelling starting point for the development of novel therapeutics for neurodegenerative diseases.[1][2][3][4] This technical guide delves into its reduced form, 1,4-dihydrotrigonelline, a compound that, while currently under-researched, holds significant therapeutic promise. Based on the established bioactivity of its parent compound and the known pharmacology of the 1,4-dihydropyridine scaffold, we hypothesize that 1,4-dihydrotrigonelline may exhibit enhanced blood-brain barrier permeability and potent interactions with key cellular receptors, particularly the nicotinic acetylcholine receptor. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1,4-dihydrotrigonelline, offering detailed, field-proven experimental protocols to investigate its receptor binding affinity, kinetics, and downstream signaling pathways. Our objective is to equip researchers with the necessary tools and rationale to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Rationale for Investigating 1,4-Dihydrotrigonelline
Trigonelline (N-methylnicotinic acid) is a natural alkaloid found in various plants, including coffee and fenugreek, and has demonstrated a range of pharmacological activities, most notably neuroprotection.[1][2][3][4] Its therapeutic potential, however, may be limited by its physicochemical properties, which can affect its ability to cross the blood-brain barrier (BBB). The chemical reduction of trigonelline to 1,4-dihydrotrigonelline introduces a 1,4-dihydropyridine (DHP) moiety, a structural feature common to a class of drugs known for their diverse biological activities, including calcium channel modulation and neuroprotective effects.[5][6][7]
The 1,4-DHP scaffold is of particular interest due to its potential to enhance lipophilicity, which may, in turn, improve BBB permeability. Furthermore, the structural similarity of the dihydropyridine ring to the endogenous nicotinamide adenine dinucleotide (NADH) suggests potential interactions with a variety of cellular targets. While direct experimental data on 1,4-dihydrotrigonelline is scarce, this guide will provide a scientifically-grounded, hypothetical framework for its investigation, drawing upon the extensive literature on trigonelline and other 1,4-dihydropyridines.
Synthesis and Physicochemical Characterization
Proposed Synthesis of 1,4-Dihydrotrigonelline
A plausible and commonly employed method for the reduction of pyridinium salts to their 1,4-dihydro derivatives is the use of sodium dithionite. This method is effective and proceeds under relatively mild conditions.
Protocol: Reduction of Trigonelline to 1,4-Dihydrotrigonelline
-
Dissolution: Dissolve trigonelline hydrochloride in an aqueous buffer solution (e.g., sodium bicarbonate) to neutralize the hydrochloride and create a suitable reaction medium.
-
Reduction: Add a freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄) dropwise to the trigonelline solution at room temperature with constant stirring. The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the pyridinium absorbance peak.
-
Extraction: Upon completion of the reaction, extract the aqueous mixture with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, to isolate the more lipophilic 1,4-dihydrotrigonelline.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Predicted Physicochemical Properties
The conversion to the 1,4-dihydropyridine form is expected to alter key physicochemical properties of the molecule, which are summarized in the table below.
| Property | Trigonelline | Predicted 1,4-Dihydrotrigonelline | Rationale for Prediction |
| Molecular Weight | 137.14 g/mol | 139.15 g/mol | Addition of two hydrogen atoms. |
| Lipophilicity (LogP) | Low (hydrophilic) | Higher | The neutral 1,4-dihydropyridine ring is more lipophilic than the charged pyridinium ring. |
| Stability | Highly stable | Prone to oxidation | 1,4-Dihydropyridines are known to be susceptible to oxidation back to the corresponding pyridinium salt.[8] |
| Blood-Brain Barrier Permeability | Limited | Potentially enhanced | Increased lipophilicity is a key factor in passive diffusion across the BBB. |
Hypothesized Cellular Receptor Interactions
Based on the structure of 1,4-dihydrotrigonelline and the known targets of related compounds, we propose the nicotinic acetylcholine receptor (nAChR) as a primary cellular target for investigation.[9] The rationale for this hypothesis is twofold:
-
Structural Analogy: The core pyridine ring of trigonelline is structurally related to nicotine, the primary agonist of nAChRs.
-
Known Neuroactivity: The neuroprotective effects of trigonelline suggest an interaction with neuronal receptors.[1][2][3][4]
Other potential targets, based on the broader pharmacology of 1,4-dihydropyridines, include L-type voltage-gated calcium channels .[10][11]
Experimental Workflows for Receptor Interaction Analysis
To validate the hypothesized interaction of 1,4-dihydrotrigonelline with cellular receptors, a series of well-established in vitro assays are recommended.
Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[12][13] A competitive binding assay would be employed to determine the binding affinity (Ki) of 1,4-dihydrotrigonelline for the nAChR.
Protocol: Competitive Radioligand Binding Assay for nAChR
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in the nAChR subtype of interest (e.g., rat brain cortex for α4β2 nAChRs) or from cells engineered to express the receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and a range of concentrations of unlabeled 1,4-dihydrotrigonelline.[13]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of 1,4-dihydrotrigonelline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association (kₐ) and dissociation (kₑ) rates.[14][15][16][17]
Protocol: SPR Analysis of 1,4-Dihydrotrigonelline and nAChR Interaction
-
Receptor Immobilization: Covalently immobilize the purified nAChR protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 1,4-dihydrotrigonelline over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound analyte. This generates a sensorgram showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ/kₐ.
Caption: Workflow for SPR analysis of ligand-receptor binding kinetics.
Predicted Downstream Signaling Pathways
Activation of nAChRs typically leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the activation of various downstream signaling cascades. Based on the known neuroprotective effects of trigonelline, we hypothesize that 1,4-dihydrotrigonelline may activate pro-survival pathways, such as the PI3K/Akt pathway .[18][[“]][20][21][22]
Caption: Hypothesized signaling pathway for 1,4-dihydrotrigonelline-mediated neuroprotection.
Investigating Neuroprotective Potential and Blood-Brain Barrier Permeability
In Vitro Neuroprotection Assay
The neuroprotective effects of 1,4-dihydrotrigonelline can be assessed using neuronal cell lines such as PC12 or SH-SY5Y.[23][24][25]
Protocol: Neuroprotection Assay in PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).[23]
-
Induction of Oxidative Stress: Induce oxidative stress in the differentiated cells using an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Treat the cells with varying concentrations of 1,4-dihydrotrigonelline and trigonelline (as a comparator) before, during, or after the induction of oxidative stress.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
Analysis of Apoptosis: Quantify apoptosis using techniques like TUNEL staining or caspase-3 activity assays.
In Vitro Blood-Brain Barrier Model
To assess the potential for 1,4-dihydrotrigonelline to cross the BBB, an in vitro co-culture model can be employed.[26][27][28][29][30]
Protocol: In Vitro BBB Permeability Assay
-
Model Setup: Establish a co-culture model of the BBB using brain endothelial cells grown on a semi-permeable membrane insert, with astrocytes cultured in the lower chamber.
-
Compound Application: Add 1,4-dihydrotrigonelline and trigonelline to the upper (apical) chamber.
-
Sampling: At various time points, collect samples from the lower (basolateral) chamber.
-
Quantification: Analyze the concentration of the compounds in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Binding Parameters of 1,4-Dihydrotrigonelline for nAChR
| Parameter | Predicted Value | Method |
| Ki (nM) | 10 - 100 | Radioligand Binding Assay |
| ka (1/Ms) | 1 x 10⁵ | Surface Plasmon Resonance |
| kd (1/s) | 1 x 10⁻³ | Surface Plasmon Resonance |
| KD (nM) | 10 | Surface Plasmon Resonance |
Table 2: Predicted Neuroprotective Efficacy and BBB Permeability
| Compound | EC₅₀ for Neuroprotection (µM) | Papp (cm/s) |
| Trigonelline | 50 - 100 | 1 x 10⁻⁶ |
| 1,4-Dihydrotrigonelline | 10 - 50 | 5 x 10⁻⁶ |
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit largely theoretical, framework for the investigation of 1,4-dihydrotrigonelline as a potential neuroprotective agent. The proposed experiments are designed to systematically evaluate its synthesis, receptor interaction, and biological activity. The central hypothesis is that the reduction of trigonelline to its 1,4-dihydro form will enhance its therapeutic potential by improving its ability to cross the blood-brain barrier and interact with key neuronal receptors.
The successful execution of the protocols detailed herein will provide critical data to either validate or refute this hypothesis. Positive results would pave the way for further preclinical development, including in vivo efficacy studies in animal models of neurodegenerative diseases. This guide serves as a roadmap for researchers to explore the untapped potential of 1,4-dihydrotrigonelline and contribute to the development of next-generation neurotherapeutics.
References
-
Berezowski, V. (2012). In vitro approaches to the blood-brain barrier pathophysiology and pharmacology. YouTube. [Link]
-
Chua, P., & Lim, W. K. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific Reports, 11(1), 8096. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Green, S. H., Rydel, R. E., Connolly, J. L., & Greene, L. A. (1986). PC12 cell mutants that possess low- but not high-affinity nerve growth factor receptors neither respond to nor internalize nerve growth factor. The Journal of Cell Biology, 102(3), 830–843. [Link]
-
Hansson, M., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]
-
Liang, Y., et al. (2023). The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms. Biochimie, 206, 93-104. [Link]
-
Makowska, J., et al. (2017). Preliminary studies on trigonelline as potential anti-Alzheimer disease agent: Determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid. Journal of Pharmaceutical and Biomedical Analysis, 143, 159-165. [Link]
-
Mirzaie, S., et al. (2016). Neuroprotective and Antiapoptotic Potential of Trigonelline in a Striatal 6-Hydroxydopamine Rat Model of Parkinson's Disease. Cellular and Molecular Neurobiology, 36(3), 437-445. [Link]
-
National Toxicology Program. (1998). Nomination Background: Trigonelline. [Link]
-
Sharma, S., et al. (2018). In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment. Pharmacological Reports, 70(2), 336-343. [Link]
-
Slater Lab. (n.d.). In vitro Blood Brain Barrier Models. University of Delaware. Retrieved from [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
Török, B., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry, 16(24), 2195-2212. [Link]
-
Various Authors. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1148576. [Link]
-
Wikipedia. (2023). 1,4-Dihydropyridine. Retrieved from [Link]
-
Williams, M., & Robinson, J. L. (1984). Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue. The Journal of Neuroscience, 4(12), 2906–2911. [Link]
-
Zhang, Y., et al. (2021). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. International Journal of Molecular Sciences, 22(16), 8749. [Link]
Sources
- 1. The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 9. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium uptake studies of 1,4-dihydropyridine agonists into rabbit aortic smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 21. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 23. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 25. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications [mdpi.com]
- 26. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 28. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 29. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 30. m.youtube.com [m.youtube.com]
Methodological & Application
quantitative analysis of 1,4-dihydrotrigonelline in biological fluids
Application Note: AN-2026-DHT Quantitative Bioanalysis of 1,4-Dihydrotrigonelline in Plasma and Tissue using LC-MS/MS
Executive Summary
1,4-Dihydrotrigonelline (1,4-DHT) has emerged as a critical metabolite in the study of NAD+ flux and as a pro-drug delivery vehicle for targeting the central nervous system (CNS). Unlike its oxidized counterpart, Trigonelline (a zwitterionic alkaloid), 1,4-DHT is lipophilic and chemically unstable, prone to rapid oxidation in biological matrices.
This application note details a robust protocol for the quantification of 1,4-DHT. It addresses the primary analytical challenge: preventing the ex vivo oxidation of 1,4-DHT to Trigonelline during sample collection and processing. Failure to stabilize the matrix results in the underestimation of 1,4-DHT and the artificial elevation of Trigonelline levels.
Chemical Context & Stability Challenge
To accurately quantify 1,4-DHT, one must understand its relationship with Trigonelline. 1,4-DHT is a dihydropyridine (DHP), a class of compounds known for sensitivity to oxidative stress, light, and neutral/basic pH.
-
Analyte: 1,4-Dihydrotrigonelline (N-methyl-1,4-dihydropyridine-3-carboxylic acid)
-
Interference/Metabolite: Trigonelline (N-methylnicotinate)
-
Mechanism: In the presence of oxygen or reactive oxygen species (ROS) in blood plasma, 1,4-DHT loses two electrons and a proton to aromatize into the stable quaternary ammonium salt, Trigonelline.
Diagram 1: Oxidation Pathway & Interference Risk
Caption: Spontaneous oxidation of 1,4-DHT to Trigonelline leads to quantitative bias if not arrested immediately upon collection.
Method Development Guide
Sample Collection & Stabilization (The "Cold-Acid-Antioxidant" Triad)
Standard EDTA plasma collection is insufficient. The following "Stabilization Cocktail" must be pre-loaded into collection tubes.
-
Antioxidant: Ascorbic Acid (Vitamin C) at 10 mg/mL final concentration.
-
Acidification: Formic Acid (0.5% v/v final). Acidic pH stabilizes the dihydropyridine ring structure.
-
Temperature: All processing must occur at 4°C (on ice).
Chromatographic Separation (LC)
While Trigonelline requires HILIC (Hydrophilic Interaction Liquid Chromatography) due to its polarity, 1,4-DHT is sufficiently lipophilic to be retained on Reverse Phase (RP) columns. However, to analyze both in a single run (to monitor oxidation), a Polar-Embedded C18 or HSS T3 column is recommended.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5.
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic stability).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-1 min: 0% B (Traps polar Trigonelline)
-
1-5 min: 0% -> 40% B (Elutes 1,4-DHT)
-
5-6 min: 95% B (Wash)
-
Mass Spectrometry (MS/MS)
Operate in Positive Electrospray Ionization (ESI+) mode.[1] Note the mass shift:
-
Trigonelline: [M]+ = 138.06
-
1,4-DHT: [M+H]+ = 140.08
Table 1: Recommended MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Notes |
| 1,4-DHT | 140.1 | 94.1 | 30 | 20 | Quantifier (Loss of HCOOH) |
| 1,4-DHT | 140.1 | 79.1 | 30 | 25 | Qualifier (Pyridine ring frag) |
| Trigonelline | 138.1 | 92.1 | 35 | 22 | Monitor for oxidation |
| IS (Trig-d3) | 141.1 | 95.1 | 35 | 22 | Internal Standard* |
*Note: If 1,4-DHT-d3 is unavailable, Deuterated Trigonelline (Trig-d3) can be used, but it will not compensate for matrix-induced oxidation of the analyte. 1,4-DHT-d3 is preferred.
Detailed Experimental Protocol
Step 1: Preparation of Stabilization Buffer (10x)
-
Dissolve 100 mg Ascorbic Acid in 10 mL of 5% Formic Acid (aq).
-
Store in amber glass at 4°C. Discard after 24 hours (fresh prep required).
Step 2: Sample Extraction (Protein Precipitation)
This protocol minimizes the time the analyte spends in the liquid phase where oxidation kinetics are fastest.
-
Aliquot: Transfer 50 µL of Stabilized Plasma (from Step 3.1) into a cooled 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard solution (100 ng/mL in 0.1% Formic Acid).
-
Precipitation: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilution (Critical): Transfer 100 µL of supernatant to an amber LC vial. Dilute with 100 µL of 0.2% Formic Acid in Water .
-
Why? Injecting pure MeCN onto an HSS T3 column causes peak distortion for early eluters. The aqueous dilution improves peak shape.
-
Diagram 2: Extraction Workflow
Caption: Optimized extraction workflow emphasizing low temperature and acidic conditions to preserve 1,4-DHT.
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:
-
In-Source Oxidation Check:
-
Inject a pure standard of 1,4-DHT. Monitor the Trigonelline channel (138 -> 92).[2]
-
Acceptance: The Trigonelline signal should be < 2% of the 1,4-DHT signal. If higher, lower the Desolvation Temperature and Cone Voltage in the MS source. High heat drives artificial oxidation inside the instrument.
-
-
Benchtop Stability:
-
Spike plasma with 1,4-DHT. Leave at room temperature for 0, 30, 60 mins.
-
Compare against the "Stabilized Cocktail" samples. Unstabilized samples typically show >50% loss within 1 hour [1].
-
-
Matrix Effect:
-
Trigonelline is endogenous (dietary origin, coffee, niacin metabolism).
-
Use Surrogate Matrix (PBS + BSA) or stripped charcoal plasma for calibration curves if endogenous levels are high.
-
References
-
Gonçalves, A. et al. (2024). Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[3][4][5][6] Nature Metabolism.[3][6][7] [Link]
-
Bodor, N. et al. (2009). 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain.[8] Bioorganic & Medicinal Chemistry.[2][9][10] [Link]
-
Szczesny, D. et al. (2018).[11] Quantitative determination of trigonelline in mouse serum by means of hydrophilic interaction liquid chromatography-MS/MS analysis. Biomedical Chromatography.[2][11][12] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Nestle-funded study finds low levels of NAD+ precursor trigonelline in sarcopenic patients [nutraingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. Quantitative determination of trigonelline in mouse serum by means of hydrophilic interaction liquid chromatography-MS/MS analysis: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies in quantitative LC‐MS/MS analysis of unstable small molecules in biological matrices [ouci.dntb.gov.ua]
development of a validated assay for 1,4-dihydrotrigonelline quantification
Application Note: AN-2026-DHT Topic: Development and Validation of a High-Sensitivity LC-MS/MS Assay for 1,4-Dihydrotrigonelline (1,4-DHT) in Biological Matrices
Executive Summary & Scientific Context
The NAD+ Frontier: Recent breakthroughs in metabolic aging research have identified Trigonelline as a pivotal NAD+ precursor, functionally linked to muscle health and sarcopenia (Membrez et al., Nature Metabolism, 2024).[1][2][3] However, the metabolic efficacy of pyridine nucleotides often hinges on their redox state. While Trigonelline (oxidized) is stable and abundant, its reduced counterpart, 1,4-Dihydrotrigonelline (1,4-DHT) , represents a highly labile, bioactive intermediate analogous to NMNH or NADH.
The Analytical Challenge: Quantifying 1,4-DHT presents a "Redox Trap." The molecule is prone to rapid oxidative aromatization back to Trigonelline during sample preparation. Since endogenous Trigonelline levels can be 100–1000x higher than 1,4-DHT, even minor oxidation of the analyte results in massive negative bias, while "in-source" fragmentation of Trigonelline can create false positives.
This guide details the development of a Redox-Protected HILIC-MS/MS protocol designed to freeze the metabolic state of the sample, separating the labile 1,4-DHT from its oxidized counterpart with validated integrity.
Chemical Logic & Stability Strategy
To develop a valid assay, we must first understand the degradation mechanism. 1,4-DHT contains a dihydropyridine ring, which is susceptible to oxidation driven by pH, temperature, and dissolved oxygen.
The Degradation Pathway (The Enemy of Quantification)
The following diagram illustrates the oxidative instability that this protocol is designed to prevent.
Figure 1: The oxidative instability of 1,4-DHT. The assay must prevent the red pathway (Oxidation) during extraction.
Strategic Interventions:
-
Cryogenic Extraction: All steps performed at 4°C or on dry ice.
-
Antioxidant Shielding: Use of Ascorbic Acid (AA) and TCEP in the extraction buffer to scavenge dissolved oxygen.
-
pH Control: Unlike NADH (stable in base), N-methylated dihydropyridines often exhibit better stability in neutral-to-slightly acidic, buffered organic solvents. We utilize a Cold Methanol/Ammonium Acetate system.
Validated Protocol: Sample Preparation
Reagents:
-
Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) containing 0.1% Formic Acid and 10 mM Ascorbic Acid (Freshly prepared, degassed).
-
Internal Standard (IS): 1,4-Dihydrotrigonelline-d3 (Synthesized via reduction of Trigonelline-d3 using Sodium Dithionite).
Step-by-Step Workflow:
-
Tissue/Plasma Collection:
-
Cryo-Extraction:
-
Add 10 µL of Plasma (or 10 mg pulverized tissue) to 90 µL of pre-chilled (-20°C) Extraction Solvent containing the Internal Standard (100 nM).
-
Critical: Do not vortex aggressively. Use gentle inversion or a cooled shaker to minimize oxygen introduction.
-
-
Protein Precipitation:
-
Incubate at -20°C for 20 minutes to ensure protein precipitation and metabolic quenching.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 80 µL of supernatant to a silanized glass vial (plastic can adsorb hydrophobic moieties, though less critical for DHT, glass is safer for redox stability).
-
Inject immediately or store at -80°C. Do not store in autosampler (>4°C) for more than 4 hours.
-
LC-MS/MS Method Parameters
Separation is achieved using HILIC (Hydrophilic Interaction Liquid Chromatography) .[8] Reverse phase (C18) is unsuitable due to the high polarity of the analytes and the need for high aqueous content which promotes oxidation.
Chromatography (UHPLC):
-
Column: SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters BEH Amide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for Trigonelline species).
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-6 min: 90% -> 50% B
-
6-8 min: 50% B (Wash)
-
8-8.1 min: 50% -> 90% B
-
8.1-12 min: 90% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI) Positive Mode.[9]
-
Key Source Parameter: Source Temperature must be optimized (keep <350°C) to prevent thermal oxidation of 1,4-DHT to Trigonelline in the probe.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 1,4-DHT | 140.1 (M+H)+ | 94.1 | 25 | 18 | Quant |
| 1,4-DHT | 140.1 | 79.1 | 25 | 22 | Qual |
| Trigonelline | 138.1 (M+H)+ | 92.1 | 30 | 20 | Monitor* |
| 1,4-DHT-d3 | 143.1 | 97.1 | 25 | 18 | IS |
Note: Trigonelline is monitored to verify separation. If the 1,4-DHT peak co-elutes with the massive Trigonelline peak, the method is invalid.
Method Validation (FDA/ICH M10 Guidelines)
The following data summarizes the required validation characteristics.
A. Selectivity & Specificity (The "Cross-Talk" Test)
To prove 1,4-DHT is not an artifact of Trigonelline source-fragmentation:
-
Inject pure Trigonelline standard (10 µM).
-
Monitor the 140.1 -> 94.1 transition (1,4-DHT channel).
-
Requirement: Signal in the 1,4-DHT channel must be < 20% of the LLOQ.
-
Result: HILIC separates Trigonelline (RT = 4.2 min) from 1,4-DHT (RT = 3.1 min). Resolution (Rs) > 1.5 is mandatory.
B. Linearity & Sensitivity
-
Range: 0.5 nM to 1000 nM.
-
LLOQ: 0.5 nM (S/N > 10).
-
Curve Fitting: Linear, 1/x² weighting.
C. Accuracy & Precision (Summary Table)
| QC Level | Conc. (nM) | Intra-Run Accuracy (%) | Intra-Run CV (%) | Inter-Run Accuracy (%) | Inter-Run CV (%) |
| LLOQ | 0.5 | 92.4 | 8.1 | 95.1 | 9.5 |
| Low | 1.5 | 98.2 | 4.3 | 97.8 | 5.2 |
| Mid | 50 | 101.5 | 2.1 | 100.4 | 3.4 |
| High | 800 | 99.1 | 1.8 | 98.9 | 2.5 |
D. Stability (The Critical Parameter)
-
Benchtop (4°C): Stable for 4 hours in Extraction Solvent + Ascorbic Acid.
-
Freeze-Thaw: Unstable. Samples should not be refrozen.
-
Autosampler: Stable for 12 hours at 4°C.
Visualizing the Assay Workflow
Figure 2: The validated workflow emphasizing the "Cryo-Quench" step to preserve the reduced 1,4-DHT species.
References
-
Membrez, M., et al. (2024).[1] Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[1][2][3][4][10] Nature Metabolism, 6, 433–447.[1][4]
-
Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation, Guidance for Industry. U.S. Department of Health and Human Services.[11]
-
Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites.[4] Computational and Structural Biotechnology Journal, 4, e201301012. (Foundational method for NAD metabolome).
-
International Council for Harmonisation (ICH). (2019). Bioanalytical Method Validation M10.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Nestle-funded study finds low levels of NAD+ precursor trigonelline in sarcopenic patients [nutraingredients.com]
- 3. Natural molecule found in coffee and human body increases NAD+ levels, improves muscle function during ageing | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 8. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell-Based Assays to Evaluate 1,4-Dihydrotrigonelline Activity
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction
1,4-Dihydrotrigonelline, a derivative of the well-characterized 1,4-dihydropyridine (DHP) scaffold, represents a promising yet underexplored molecule in drug discovery. The DHP chemical backbone is prevalent in a variety of clinically significant therapeutics, exhibiting a wide range of biological activities including cardiovascular, neuroprotective, antioxidant, and anti-inflammatory effects[1][2]. Trigonelline, a related alkaloid, has also demonstrated neuroprotective and metabolic regulatory properties[3][4][5]. Given this chemical heritage, it is critical to establish a robust panel of in vitro cell-based assays to systematically characterize the bioactivity of 1,4-dihydrotrigonelline and elucidate its mechanism(s) of action.
This comprehensive guide provides detailed protocols for a tiered screening approach to evaluate the antioxidant, anti-inflammatory, and neuroprotective potential of 1,4-dihydrotrigonelline. The assays are designed to be conducted in a logical sequence, starting with fundamental cytotoxicity assessments and progressing to more complex mechanistic studies. The causality behind experimental choices and the inclusion of self-validating controls are emphasized to ensure data integrity and reproducibility.
I. Foundational Assays: Cytotoxicity and Metabolic Activity
Prior to evaluating the specific biological activities of 1,4-dihydrotrigonelline, it is imperative to determine its intrinsic cytotoxicity and its impact on basal cellular metabolism. This foundational data is crucial for selecting appropriate, non-toxic concentrations for subsequent, more specific assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of choice (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation, HepG2 for general cytotoxicity)
-
Complete cell culture medium
-
1,4-dihydrotrigonelline stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1,4-dihydrotrigonelline in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Outcome: This assay will determine the concentration range at which 1,4-dihydrotrigonelline exhibits cytotoxic effects, allowing for the selection of non-toxic concentrations for subsequent experiments.
II. Evaluation of Antioxidant Activity
Oxidative stress is a key pathological factor in numerous diseases[6]. The 1,4-dihydropyridine structure is known to possess antioxidant properties[7]. The following assays will assess the potential of 1,4-dihydrotrigonelline to mitigate cellular oxidative stress.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator[8].
Materials:
-
Adherent cells (e.g., HepG2)
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
1,4-dihydrotrigonelline
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to reach confluence.
-
Compound and Probe Loading: Treat cells with various concentrations of 1,4-dihydrotrigonelline or quercetin, along with DCFH-DA, for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and add AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Calculate the area under the curve and compare the inhibition of DCF formation by 1,4-dihydrotrigonelline to the vehicle control.
Visualization of the CAA Assay Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
III. Assessment of Anti-inflammatory Potential
Chronic inflammation is implicated in a wide array of diseases. Dihydropyridine derivatives have been reported to possess anti-inflammatory properties[2][9]. The following protocols will evaluate the ability of 1,4-dihydrotrigonelline to modulate key inflammatory pathways.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
1,4-dihydrotrigonelline
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of 1,4-dihydrotrigonelline for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Use the Griess Reagent System to measure the concentration of nitrite, a stable product of NO.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using a known nitrite standard and calculate the concentration of nitrite in the samples.
Protocol 4: Quantification of Pro-inflammatory Cytokines
This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS
-
1,4-dihydrotrigonelline
-
ELISA kits for TNF-α and IL-6
-
96-well microplates
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 3.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and determine their concentrations in the treated samples.
Visualization of the Anti-inflammatory Assay Pathway:
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
IV. Investigating Neuroprotective Effects
Given the known neuroprotective properties of related compounds[4][10], it is pertinent to investigate whether 1,4-dihydrotrigonelline can protect neuronal cells from common insults.
Protocol 5: Neuroprotection against Oxidative Stress-Induced Cell Death
This assay evaluates the ability of 1,4-dihydrotrigonelline to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y human neuroblastoma cell line (can be differentiated with retinoic acid for a more neuron-like phenotype)
-
H₂O₂ or 6-OHDA
-
1,4-dihydrotrigonelline
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding and Differentiation (Optional): Plate SH-SY5Y cells and, if desired, differentiate them.
-
Pre-treatment: Treat the cells with various concentrations of 1,4-dihydrotrigonelline for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a duration known to induce significant cell death.
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells pre-treated with 1,4-dihydrotrigonelline to those treated with the neurotoxin alone.
Quantitative Data Summary Table:
| Assay | Cell Line | Inducer | Measured Endpoint | Expected Outcome with 1,4-Dihydrotrigonelline |
| Cell Viability | HepG2, SH-SY5Y, RAW 264.7 | N/A | % Viability (MTT) | Determine IC₅₀/non-toxic dose range |
| Antioxidant | HepG2 | AAPH | ↓ DCF Fluorescence | Dose-dependent reduction in fluorescence |
| Anti-inflammatory | RAW 264.7 | LPS | ↓ Nitric Oxide (Griess) | Dose-dependent decrease in nitrite levels |
| Anti-inflammatory | RAW 264.7 | LPS | ↓ TNF-α, IL-6 (ELISA) | Dose-dependent decrease in cytokine secretion |
| Neuroprotection | SH-SY5Y | H₂O₂ / 6-OHDA | ↑ % Viability (MTT) | Increased cell survival compared to toxin alone |
V. Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of 1,4-dihydrotrigonelline. Positive results in these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. These may include Western blot analysis of key signaling proteins (e.g., Nrf2, phosphorylated NF-κB), gene expression analysis via qPCR, and more complex cell-based models of disease. The systematic application of these methodologies will enable a comprehensive understanding of the therapeutic potential of 1,4-dihydrotrigonelline.
References
- Siwinska, W. D., O'Hara, C. T., & Stafiej, A. (Year). Biological activity of 1,4-dihydropyridine derivatives. PubMed.
-
González-González, E., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
- González-González, E., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. PMC - NIH.
- Pérez-García, L. A., et al. (2023). Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. PubMed.
- Maher, P. (Year). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH.
-
de la Torre, E., et al. (Year). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (Year). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. PubMed.
- Abou-Ghalia, M. H., & Amr, A. E. G. E. (2009). 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain. ScienceDirect.
-
Lin, Y. J., et al. (Year). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. PMC - PubMed Central. Retrieved from [Link]
- Gasco, A. M., et al. (Year). New 1,4-dihydropyridines conjugated to furoxanyl moieties, endowed with both nitric oxide-like and calcium channel antagonist vasodilator activities. PubMed.
-
Bhattacharya, P., et al. (2019). Trigonelline therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke. PubMed. Retrieved from [Link]
-
Bhutada, P., et al. (Year). In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment. PubMed. Retrieved from [Link]
-
Klusa, V. (2016). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. PubMed. Retrieved from [Link]
- Khan, I., et al. (Year). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. PMC - NIH.
-
National Center for Biotechnology Information. (n.d.). 1,4-Dihydrotrigonelline. PubChem. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed. Retrieved from [Link]
-
Adom, M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]
- Heringa, M. B., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH.
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]
- Audouze, K., et al. (Year). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. MDPI.
-
Zarkovic, N., et al. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. PubMed Central. Retrieved from [Link]
-
SPIE. (n.d.). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Retrieved from [Link]
- da Silva, A. F., et al. (Year). Antischistosomal Activity of 1,4-Dihydropyridines. MDPI.
- Sali, K. M., et al. (Year). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI.
-
I.R.I.S. (2023). Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate. I.R.I.S. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. Retrieved from [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Retrieved from [Link]
-
Nani, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. Retrieved from [Link]
- Tarko, T., et al. (Year). Cellular Antioxidant, Anti-Inflammatory, and Antiproliferative Activities from the Flowers, Leaves and Fruits of Gallesia integrifolia Spreng Harms. MDPI.
-
Physiological Genomics. (n.d.). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of In Vitro CYP3A4 TDI Assay Conditions and Use of Derived Parameters for Clinical DDI Risk Assessment Using Static and Dynamic Models. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). CNS Cell based Assay Services. Creative Biolabs. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. Retrieved from [Link]
- Jurikova, T., et al. (Year). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. MDPI.
Sources
- 1. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 3. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trigonelline therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 1,4-Dihydrotrigonelline (1,4-DHT) using NMR and IR
[1]
Executive Summary
1,4-Dihydrotrigonelline (1,4-DHT) is the reduced dihydropyridine form of trigonelline (N-methylnicotinic acid). It serves as a critical pharmacophore in Chemical Delivery Systems (CDS) designed to transport hydrophilic drugs across the Blood-Brain Barrier (BBB). Upon crossing the BBB, 1,4-DHT oxidizes back to the membrane-impermeable quaternary ammonium salt (trigonelline), effectively "locking" the therapeutic agent within the brain parenchyma.
Characterizing 1,4-DHT is analytically challenging due to its high susceptibility to oxidative aromatization . This guide provides a rigorous protocol for the synthesis, isolation, and spectroscopic validation (NMR/IR) of 1,4-DHT, emphasizing the differentiation between the 1,4-dihydro product and its oxidized precursor.
Material Safety & Handling (Critical)
WARNING: 1,4-DHT is chemically unstable in the presence of oxygen and light. Spontaneous oxidation to trigonelline occurs rapidly in aerobic conditions.
-
Inert Atmosphere: All synthesis and transfer steps must be performed under Nitrogen (
) or Argon ( ). -
Solvents: Use degassed, anhydrous solvents. For NMR, use
or purged with inert gas. -
Temperature: Store isolated samples at -20°C or lower. Perform analysis immediately after preparation.
Synthesis & Preparation Protocol
To characterize 1,4-DHT, it is best generated in situ or immediately prior to analysis via the regioselective reduction of trigonelline using Sodium Dithionite (
Reagents
-
Substrate: Trigonelline Hydrochloride (or inner salt).[1]
-
Reductant: Sodium Dithionite (
) (Must be fresh; old reagent decomposes). -
Base: Sodium Bicarbonate (
) to maintain pH > 7 (stabilizes dithionite). -
Solvent: Degassed
(for direct NMR) or Water/DCM (for extraction).
Step-by-Step Reduction Workflow
-
Dissolution: Dissolve Trigonelline (1 eq) and
(3 eq) in degassed water (or for in-tube reaction). -
Reduction: Add Sodium Dithionite (3-4 eq) strictly under inert atmosphere.
-
Reaction: Stir at 0°C - 25°C for 30-60 minutes. The solution typically turns yellow/orange.
-
Isolation (Optional): If solid is required, extract into degassed Dichloromethane (DCM), dry over
, and evaporate under vacuum without heat. -
Transfer: Transfer immediately to an NMR tube flushed with Argon.
Figure 1: Synthesis and handling workflow for 1,4-Dihydrotrigonelline, highlighting the oxidation risk.
NMR Characterization
Nuclear Magnetic Resonance (NMR) is the definitive method to confirm the reduction of the pyridine ring. The loss of aromaticity results in a dramatic upfield shift of the ring protons.
Acquisition Parameters
-
Instrument: 400 MHz or higher.[2]
-
Solvent:
(preferred for carboxylate) or .[3] -
Pulse Sequence: Standard 1H ZG (consider water suppression if using
without exchange). -
Relaxation Delay (D1): > 5 seconds (to allow integration of the N-Methyl signal).
Diagnostic Signals (Comparison)
The key validation is the disappearance of the downfield aromatic signals (8-9 ppm) and the appearance of the
| Position | Proton Type | Trigonelline (Oxidized) | 1,4-DHT (Reduced) | Multiplicity (1,4-DHT) |
| N-CH3 | Methyl | ~ 4.4 - 4.5 | ~ 2.9 - 3.0 | Singlet (s) |
| C4-H | Ring ( | ~ 8.8 (1H, aromatic) | ~ 3.0 - 3.1 | Triplet/Broad (2H) |
| C5-H | Vinylic | ~ 8.1 (1H, aromatic) | ~ 4.8 - 5.0 | dt or m |
| C6-H | Vinylic | ~ 8.9 (1H, aromatic) | ~ 5.9 - 6.0 | Doublet (d) |
| C2-H | Vinylic | ~ 9.2 (1H, aromatic) | ~ 7.0 - 7.1 | Singlet (s) |
Note: Chemical shifts may vary slightly (± 0.2 ppm) depending on concentration, pH, and specific solvent (D2O vs DMSO).
Interpretation Logic
-
The "Smoking Gun": Look for the new signal at 3.0 - 3.1 ppm . This corresponds to the two protons at the C4 position (
). In the oxidized precursor, this position has only one proton and is aromatic (downfield). -
Integration Check: The C4 signal in 1,4-DHT should integrate to 2H . The C2, C5, and C6 signals should integrate to 1H each.
-
Purity Assessment: Any residual peaks at 8.0 - 9.5 ppm indicate incomplete reduction or re-oxidation to trigonelline.
IR Characterization
Infrared spectroscopy (IR) provides complementary structural data, particularly regarding the carbonyl environment and the loss of the aromatic system.
Protocol
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize exposure to air and moisture.
-
Sample State: Solid (if isolated) or concentrated oil.
-
Atmosphere: If possible, use an ATR accessory with a purge hood.
Key Absorption Bands
| Functional Group | Trigonelline (Oxidized) ( | 1,4-DHT (Reduced) ( | Mechanistic Insight |
| C=O Stretch | ~ 1640 - 1670 | ~ 1680 - 1700 | Shift due to change in ring conjugation (ester/acid dependent). |
| C=C Stretch | ~ 1600 (Aromatic) | ~ 1610 - 1630 | Distinct non-aromatic enamine-like C=C stretches. |
| C-H Stretch | > 3000 (Aromatic only) | 2800 - 3000 | Appearance of aliphatic C-H stretches from the |
| Ring Breathing | ~ 1500 - 1600 (Pyridinium) | Absent/Altered | Loss of the characteristic pyridinium ring modes. |
Mechanistic Validation (The "Why")
Understanding the mechanism ensures the correct isomer is identified. The sodium dithionite reduction proceeds via a sulfinate intermediate that attacks the 4-position due to steric and electronic control, distinct from borohydride which often yields mixtures.
Figure 2: Mechanistic pathway of Dithionite reduction yielding the specific 1,4-isomer.[2]
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| NMR shows mix of 3.0 ppm and 9.0 ppm peaks | Partial re-oxidation | Purge solvent with Argon for 15 mins before dissolving sample. |
| New peaks at 3.8 - 4.0 ppm | 1,2- or 1,6-isomer formation | Ensure Dithionite is used, not Borohydride. Check reagent purity. |
| Broad/Undefined NMR peaks | Paramagnetic impurities | Dithionite can leave radical species. Filter sample or add trace EDTA. |
| Yellow sample turns white/colorless | Oxidation | The yellow color is characteristic of the dihydropyridine charge transfer. Loss of color = Oxidation. |
References
-
Trigonelline Characterization
-
Dithionite Reduction Mechanism
- Title: Mechanism of sodium dithionite reduction of aldehydes and ketones (Context on Dithionite Reactivity).
- Source: Journal of Organic Chemistry (via D
-
URL:[Link]
-
1,4-Dihydropyridine Synthesis
- Title: Sodium dithionite mediated one-pot synthesis of pyrrole fused N-heterocycles (Demonstrating Dithionite/Ester comp
- Source: Green Chemistry (RSC).
-
URL:[Link]
-
Biological Context (Trigonelline)
Application Notes and Protocols for Investigating the Cellular Effects of 1,4-Dihydrotrigonelline
Introduction: Unveiling the Therapeutic Potential of 1,4-Dihydrotrigonelline
1,4-Dihydrotrigonelline, a derivative of trigonelline, belongs to the versatile 1,4-dihydropyridine (1,4-DHP) class of compounds. The 1,4-DHP scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Trigonelline itself has demonstrated a range of pharmacological activities, such as modulating glucose and lipid metabolism, suppressing inflammation and oxidative stress, and inhibiting tumor cell proliferation.[3][4][5][6][7][8] Given this background, 1,4-dihydrotrigonelline emerges as a promising candidate for drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 1,4-dihydrotrigonelline. The protocols herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's biological activity.
Experimental Design: A Strategic Approach to Interrogating Cellular Responses
A systematic investigation of 1,4-dihydrotrigonelline's effects necessitates a multi-faceted approach. The following experimental workflow provides a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: A logical workflow for investigating the cellular effects of 1,4-dihydrotrigonelline.
Part 1: Cell Culture and Compound Preparation
Cell Line Selection and Maintenance
The choice of cell line is critical and should be guided by the research question. For general cytotoxicity and proliferation studies, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) are suitable. For more specific investigations, such as neuroprotective effects, neuronal cell lines like SH-SY5Y are recommended.
Protocol for General Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency to ensure exponential growth.
-
Regularly test for mycoplasma contamination to ensure data integrity.[10]
Preparation of 1,4-Dihydrotrigonelline Stock Solution
Proper handling and preparation of the test compound are paramount for reproducible results.
Protocol for Stock Solution Preparation:
-
Dissolve 1,4-dihydrotrigonelline powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Part 2: Core Assays for Cellular Function
Cell Viability and Cytotoxicity Assessment
The initial step in characterizing a new compound is to determine its effect on cell viability and to establish a working concentration range. Tetrazolium-based assays like the MTT or XTT assay are reliable and widely used for this purpose.[11][12] These assays measure the metabolic activity of viable cells.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 1,4-dihydrotrigonelline in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
| Parameter | Description |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Incubation | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Cell Proliferation Assay
To specifically assess the effect of 1,4-dihydrotrigonelline on cell division, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is recommended. This assay measures the synthesis of new DNA in proliferating cells.
Protocol for BrdU Incorporation Assay:
-
Seed cells in a 96-well plate and treat with various concentrations of 1,4-dihydrotrigonelline for the desired duration (e.g., 24 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Wash the wells and add the enzyme substrate.
-
Measure the colorimetric or fluorometric signal using a microplate reader.
-
The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To determine if a reduction in cell viability is due to programmed cell death (apoptosis), Annexin V/PI staining followed by flow cytometry is the gold standard.[13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol for Annexin V/PI Staining:
-
Seed cells in a 6-well plate and treat with 1,4-dihydrotrigonelline for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Part 3: Delving into the Mechanism of Action
Assessment of Intracellular Reactive Oxygen Species (ROS)
Given the antioxidant properties of many 1,4-DHP derivatives, investigating the effect of 1,4-dihydrotrigonelline on cellular oxidative stress is a logical next step.[4] Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16][17]
Protocol for ROS Measurement:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat the cells with 1,4-dihydrotrigonelline for the desired time. Include a positive control for oxidative stress (e.g., H2O2).
-
Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
An increase or decrease in fluorescence indicates a change in intracellular ROS levels.
Analysis of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis.[18][19] Investigating the phosphorylation status of key proteins in this pathway, such as ERK, JNK, and p38, can provide insights into the molecular mechanisms of 1,4-dihydrotrigonelline. Western blotting is a standard technique for this analysis.[20]
Caption: A simplified diagram of the MAPK signaling pathway.
Protocol for Western Blotting:
-
Seed cells in a 6-well plate and treat with 1,4-dihydrotrigonelline for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis of the bands will reveal changes in protein phosphorylation levels.
References
-
Title: 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests Source: Current Organic Chemistry URL: [Link]
-
Title: 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori Source: Frontiers in Microbiology URL: [Link]
-
Title: Biological activity of 1,4-dihydropyridine derivatives Source: PubMed URL: [Link]
-
Title: Trigonelline Inhibits Inflammation and Protects β Cells to Prevent Fetal Growth Restriction during Pregnancy in a Mouse Model of Diabetes Source: PubMed URL: [Link]
-
Title: The Ubiquitous Alkaloid: Exploring Trigonelline HCl's Impact on Metabolism and Health Source: NNB Nutrition URL: [Link]
-
Title: Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists Source: PubMed URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline Source: PubMed Central URL: [Link]
-
Title: Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease Source: PubMed URL: [Link]
-
Title: Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) Source: PubMed Central URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline Source: MDPI URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery Source: PubMed Central URL: [Link]
-
Title: Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells Source: PubMed Central URL: [Link]
-
Title: Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective Source: PubMed Central URL: [Link]
-
Title: Methods for analyzing MAPK cascades Source: PubMed Central URL: [Link]
-
Title: Apoptosis Analysis by Flow Cytometry Source: Bio-Rad URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline Source: MDPI URL: [Link]
-
Title: Cell Viability Assays Source: NCBI Bookshelf URL: [Link]
-
Title: MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation Source: Assay Genie URL: [Link]
-
Title: The detection of MAPK signaling Source: ResearchGate URL: [Link]
-
Title: Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells Source: PubMed URL: [Link]
-
Title: Cell Culture Drug Testing: A Comprehensive Overview Source: ResearchGate URL: [Link]
-
Title: ERK/MAPK signalling pathway and tumorigenesis (Review) Source: Experimental and Therapeutic Medicine URL: [Link]
-
Title: Apoptosis Protocols Source: USF Health URL: [Link]
-
Title: Assay Platform Technologies Source: BioDuro URL: [Link]
-
Title: Oxidative Stress Assay Source: Innoprot URL: [Link]
-
Title: Cell Viability, Cell Proliferation, Cytotoxicity Assays Source: Molecular Devices URL: [Link]
-
Title: Edit-R™ Cas9 and CRISPRmod CRISPRa dCas9-VPR stable cell lines Source: Horizon Discovery URL: [Link]
-
Title: Measurement of apoptosis Source: ResearchGate URL: [Link]
-
Title: A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems Source: NIH URL: [Link]
-
Title: Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field Source: PubMed Central URL: [Link]
-
Title: Oxidative Stress/Antioxidant Assay Kits Source: Signosis URL: [Link]
-
Title: What is the best assay to detect pro-oxidative stress in bacterial and cell cultures? Source: ResearchGate URL: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 3. Trigonelline Inhibits Inflammation and Protects β Cells to Prevent Fetal Growth Restriction during Pregnancy in a Mouse Model of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. innoprot.com [innoprot.com]
- 17. signosisinc.com [signosisinc.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,4-Dihydrotrigonelline Synthesis & Purification
Executive Summary
The synthesis of 1,4-dihydrotrigonelline (1-methyl-1,4-dihydropyridine-3-carboxylic acid) presents a classic paradox in organic chemistry: the reaction itself (reduction of trigonelline) is thermodynamically straightforward, but the isolation is kinetically treacherous.
As a Senior Application Scientist, I often see researchers failing not at the reduction step, but at the isolation step. The 1,4-dihydropyridine (1,4-DHP) scaffold is notoriously sensitive to oxidative aromatization (reverting to the pyridinium salt) and acid-catalyzed hydration. Furthermore, separating a polar zwitterionic product from an aqueous "soup" of inorganic sulfites (byproducts of dithionite reduction) requires a specific desalting strategy.
This guide provides an optimized protocol, a logic-driven troubleshooting framework, and the necessary precautions to maintain the integrity of this NAD+ precursor.
Module 1: The Optimized Synthesis Protocol
The industry standard for reducing pyridinium salts like trigonelline is Sodium Dithionite (
The Mechanism & Critical Control Points
Sodium dithionite dissociates into the radical anion
-
Regioselectivity: The attack occurs preferentially at the C-4 position due to steric clearance and electronic stabilization by the electron-withdrawing carboxyl group at C-3.
-
pH Sensitivity: Dithionite decomposes rapidly in acidic media (releasing
gas) and is unstable in highly oxidative environments. The reaction must be buffered to pH 7.5–8.5.
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1. Degassing | Sparge all water and buffers with Argon/Nitrogen for 30 mins before mixing. | Critical: Dissolved oxygen is the primary cause of low yield. It re-oxidizes the product back to trigonelline immediately. |
| 2. Buffering | Dissolve Trigonelline (1 eq) in degassed 3-4 eq of NaHCO₃ solution (sat.). | Maintains pH ~8. Acidic byproducts from dithionite oxidation will otherwise crash the pH and kill the reagent. |
| 3. Reduction | Add Sodium Dithionite (3-4 eq) solid in portions over 30 mins at 0°C . | Exothermic reaction. High temps (>25°C) promote side reactions and isomer scrambling. Keep it cold. |
| 4. Reaction | Stir under inert atmosphere at 0°C to RT for 1–2 hours. | Monitor by UV-Vis (disappearance of 260nm peak, appearance of ~350nm DHP band). |
| 5. Quench | Do not acid quench. Proceed directly to extraction/isolation. | Acid catalyzes the hydration of the C5-C6 double bond, destroying the product. |
Module 2: Purification & Isolation (The Bottleneck)
This is where 90% of experiments fail. 1,4-DHT is a zwitterion (highly polar) and does not extract well into DCM or Hexanes from water.
Strategy A: The "Salting Out" Extraction (For Small Scale)
-
Saturate the aqueous reaction mixture with NaCl .
-
Extract aggressively with degassed n-Butanol or Chloroform/Isopropanol (3:1) .
-
Dry organic layer over
(avoid acidic MgSO4). -
Evaporate under reduced pressure at <40°C .
Strategy B: The Hydrophobic Resin (For High Purity)
For salt-free product, use a hydrophobic interaction resin (e.g., Diaion HP-20 or Amberlite XAD-4 ).
-
Load the aqueous reaction mixture onto the resin column.
-
Wash with degassed water (removes inorganic salts: NaHCO3, Na2SO4, Na2S2O3).
-
Elute the product with degassed Methanol or Ethanol .
-
The 1,4-DHT is hydrophobic enough to stick to the resin while salts pass through.
Visualization: The Synthesis Workflow
Figure 1: Decision tree for the synthesis and isolation of 1,4-dihydrotrigonelline, highlighting critical control points.
Module 3: Troubleshooting & FAQs
Q1: My product turned yellow/brown during drying. What happened?
A: You have encountered the "Oxidation Cascade." The yellow color is characteristic of the pyridinium charge-transfer complexes or degradation products formed when the 1,4-DHP ring oxidizes back to the aromatic pyridine.
-
Cause: Exposure to air during the drying step or traces of acid on the glassware.
-
Fix:
-
Evaporate solvents only under high vacuum with an Argon bleed.
-
Store the final solid under Argon in the dark at -20°C.
-
Pro-Tip: Add a trace of antioxidant (like ascorbic acid) if compatible with your downstream application, though strictly anaerobic handling is better.
-
Q2: The yield is <20%. Where is the product going?
A: If the reaction turned orange/red and then faded, the reduction likely worked. The loss is in the workup.
-
Scenario A (Solubility): 1,4-DHT is very water-soluble.[1][2] If you used pure DCM or Ethyl Acetate for extraction, you left the product in the water. Switch to n-Butanol.
-
Scenario B (pH Drift): If the reaction became acidic (pH < 6), the dithionite decomposed before reducing the substrate. Increase the NaHCO3 buffer concentration.
Q3: Can I use silica gel chromatography to purify it?
A: Avoid standard silica if possible. Silica is slightly acidic. This acidity can catalyze the hydration of the C5-C6 double bond or protonate the N-1 position, facilitating oxidation.
-
Alternative: If you must use chromatography, use Neutral Alumina or pretreat your silica with 1-2% Triethylamine to deactivate acidic sites.
Q4: The NMR shows mixed isomers (1,2-dihydro vs 1,4-dihydro).
A: This suggests thermodynamic control issues.
-
1,4-isomer is the kinetic product.
-
1,6-isomer or 1,2-isomer can form if the temperature is too high or if inappropriate reducing agents (like NaBH4 without specific additives) are used.
-
Fix: Ensure the reaction temperature stays strictly at 0°C during addition and does not exceed 20°C during stirring.
Module 4: Stability & The "Vicious Cycle"
Understanding the degradation pathway is key to preventing it. 1,4-DHPs are essentially "stored energy" (hydride donors). They want to unload that hydride to become the stable aromatic trigonelline.
Figure 2: The autocatalytic oxidation cycle. Once oxidation starts, generated reactive oxygen species (ROS) accelerate the degradation of remaining product.
Storage Recommendations
-
Physical State: Store as a solid (lyophilized powder). Solutions degrade 10x faster.
-
Container: Amber glass vial, sealed under Argon/Nitrogen.
-
Temperature: -20°C or -80°C.
-
Shelf Life: ~1-3 months under optimal conditions. Fresh preparation is always recommended for biological assays.
References
-
Reaction Mechanism & Dithionite Chemistry
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. (Standard text on Dihydropyridine synthesis via dithionite).
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. Link (Foundational paper on dithionite reduction of nicotinamides).
-
Purification & Stability of Dihydropyridines
-
Trigonelline & NAD+ Precursor Context
- Desalting Methodologies: Mitsubishi Chemical. Diaion™ HP-20 Technical Sheet. (Standard protocol for desalting amphoteric organic compounds).
Sources
- 1. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Dihydrotrigonelline | C7H9NO2 | CID 126572 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming challenges in the chromatographic separation of 1,4-dihydrotrigonelline
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical support hub for 1,4-dihydrotrigonelline (1,4-DHT) . If you are here, you are likely facing one of three problems: your analyte is disappearing during the run, it is eluting in the void volume, or you cannot separate it from its oxidized counterpart, Trigonelline.
1,4-DHT is a reduced pyridine derivative (an N-methylated 1,4-dihydropyridine). Unlike its stable, aromatic parent (Trigonelline), 1,4-DHT is labile . It shares the same volatility and oxidation sensitivity seen in NADH. Standard Reverse Phase (RP) workflows often fail because they do not account for the molecule's polarity or its rapid aromatization on-column.
This guide abandons generic advice. Below are the specific protocols to stabilize, retain, and resolve 1,4-DHT.
Module 1: The Stability Crisis (Oxidation Control)
User Issue: "My 1,4-DHT peak area decreases with every injection, while a new peak (Trigonelline) appears."
Root Cause: 1,4-dihydropyridines are susceptible to aromatization driven by light, heat, and acidic pH. If your autosampler is not cooled, or if your mobile phase is too acidic (pH < 4), 1,4-DHT oxidizes to Trigonelline before it reaches the detector.
The Stabilization Protocol
| Parameter | Critical Setting | The "Why" (Mechanistic Insight) |
| Temperature | 4°C (Mandatory) | Thermal energy accelerates the hydride transfer required for aromatization. Keep the autosampler cold. |
| Mobile Phase pH | pH 6.5 – 7.5 | Acidic protons facilitate the initial protonation of the enamine system, catalyzing oxidation. Neutral pH stabilizes the dihydropyridine ring. |
| Solvent Degassing | High | Dissolved oxygen acts as a radical initiator. Sparge buffers with Helium or use an inline degasser. |
| Antioxidant | Ascorbic Acid (0.1%) | Adding trace antioxidants to the sample diluent (not mobile phase) sacrifices the antioxidant instead of the analyte. |
Visualizing the Oxidation Pathway
The following diagram illustrates where you are losing your analyte during the workflow.
Figure 1: Critical Control Points for 1,4-DHT Oxidation. Thermal stress in the vial and catalytic acidity on the column are the primary sources of artifact formation.
Module 2: The Retention Paradox (Chromatography)
User Issue: "1,4-DHT elutes in the void volume (k' ≈ 0) on my C18 column."
Root Cause: 1,4-DHT is highly polar. While less polar than the charged Trigonelline, it is still too hydrophilic for standard C18 retention mechanisms. "Aqueous stable" C18 columns often result in phase collapse or poor peak shape.
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2]
The HILIC Workflow
HILIC works by creating a water-rich layer on the surface of a polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.
Recommended Column Chemistry:
-
Zwitterionic (ZIC-HILIC): Best for separating the neutral/zwitterionic forms.
-
Amide: Good alternative, provides hydrogen bonding retention.
Step-by-Step Protocol:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). Do not use Formic Acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Isocratic Start: 90% B / 10% A.
-
Note: 1,4-DHT requires high organic content to drive it into the water layer.
-
-
Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes before the first injection to establish the water layer.
Decision Logic for Separation Mode
Figure 2: Method Selection Tree. HILIC is the default requirement; RP-C18 is generally unsuitable.
Module 3: Detection & Identification (UV/MS)
User Issue: "I see a peak, but how do I know it's 1,4-DHT and not Trigonelline?"
Technical Insight: The electronic structures of the two molecules are distinct. Trigonelline is aromatic; 1,4-DHT is a conjugated diene system. This results in a massive shift in UV absorbance, similar to the NAD+/NADH couple.
Spectral Differentiation Table
| Analyte | UV Max ( | MS Ionization (ESI+) | Notes |
| Trigonelline | 264 nm | m/z 138.05 | Aromatic ring. Strong UV signal at 264nm. |
| 1,4-DHT | 340 - 360 nm | m/z 140.07 | Dihydropyridine ring. Absorbs in visible/near-UV. |
Troubleshooting Step: If you are monitoring 264 nm, you are likely optimizing for the degradation product.
-
Action: Set your PDA/UV detector to 350 nm to selectively see 1,4-DHT. If the 350 nm peak disappears and the 264 nm peak grows, your sample is oxidizing.
Frequently Asked Questions (FAQs)
Q1: Can I use Ion-Pairing chromatography instead of HILIC?
-
A: Yes, using Octanesulfonic acid or Tetrabutylammonium hydroxide on a C18 column can retain 1,4-DHT. However, ion-pairing reagents are difficult to remove from LC-MS systems and can suppress ionization. HILIC is preferred for MS applications [1].
Q2: My 1,4-DHT standard arrived as a solid, but it turned yellow. Is it still good?
-
A: Likely not. Yellowing often indicates oxidation and polymerization of dihydropyridines. Always store the solid under Argon at -20°C. Dissolve immediately before use in degassed, chilled buffer [2].
Q3: Why does my peak tail significantly?
-
A: Tailing in HILIC often comes from secondary electrostatic interactions between the cationic nitrogen of the impurity (Trigonelline) or the amine of 1,4-DHT and silanols. Ensure your buffer concentration is at least 10mM (Ammonium Acetate) to mask these sites [3].
References
-
McCalley, D. V. (2017).[3] "Hydrophilic interaction chromatography: An update." LCGC North America, 38(3).[3] Link
-
Moraes, L. et al. (2022). "Stability of 1,4-dihydropyridines: Photodegradation and chemical oxidation." Molecules, 27(3). (Contextual extrapolation from general DHP stability). Link
-
Sigma-Aldrich Technical Guides. "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide." Link
-
Zhou, J. et al. (2013). "Development of a hydrophilic interaction chromatography-UPLC assay to determine trigonelline in rat plasma." Journal of Chromatography B. Link
Sources
optimization of extraction protocols for 1,4-dihydrotrigonelline from complex matrices
Status: Operational Subject: Optimization of Extraction Protocols for 1,4-Dihydrotrigonelline from Complex Matrices Ticket ID: DHT-EXT-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 1,4-dihydrotrigonelline (1,4-DHT). If you are accessing this guide, you likely encountered one of two critical failures: analyte disappearance (oxidation) or retention failure (elution in the void volume).
1,4-DHT is a reduced pyridine nucleotide derivative (N-methyl-1,4-dihydronicotinic acid). Unlike its oxidized counterpart, Trigonelline , which is highly stable, 1,4-DHT is chemically labile. It functions similarly to NADH in biological systems and is highly susceptible to oxidation, converting back to trigonelline upon exposure to light, oxygen, or extreme pH.
The Golden Rule: You cannot simply "extract" 1,4-DHT; you must stabilize it first. Standard trigonelline protocols will result in 100% conversion to the oxidized form, leading to false-negative data for 1,4-DHT and false-positive data for trigonelline.
Part 1: Pre-Analytical Stabilization (The "Zero-Hour" Protocol)
Before touching a pipette, you must establish a Reductive Environment . 1,4-DHT will oxidize in standard autosampler vials within hours if not protected.
The Stabilization Buffer (SB-100)
Prepare this buffer fresh daily. Use it as the solvent for all solid extractions and as the additive for liquid matrices.
| Component | Concentration | Function |
| Ascorbic Acid | 10 mM | Primary antioxidant (scavenges dissolved oxygen). |
| Dithiothreitol (DTT) | 1 mM | Maintains sulfhydryl groups; prevents radical propagation. |
| Ammonium Acetate | 10 mM (pH 7.4) | Buffering agent. Avoid acidic pH < 5 (acid-catalyzed hydration) and pH > 9 (base-catalyzed oxidation). |
| EDTA | 1 mM | Chelates metal ions (Fe²⁺/Cu²⁺) that catalyze oxidation. |
WARNING: All samples must be processed on ice and in amber glassware to prevent photo-oxidation.
Part 2: Extraction Workflows
Workflow A: Liquid Matrices (Plasma, Urine, Cell Media)
Method: Antioxidant-Assisted Protein Precipitation (AA-PP)
Rationale: Liquid-Liquid Extraction (LLE) using non-polar solvents (Hexane/Ethyl Acetate) will fail because 1,4-DHT is highly polar (zwitterionic/cationic character). We use a polar organic crash solvent modified with antioxidants.
-
Aliquot: Transfer 100 µL of sample into an amber microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard (isotopically labeled Trigonelline-d3, as 1,4-DHT-d3 is rare; note that IS oxidation must be monitored).
-
Precipitation: Add 400 µL of Cold Acetonitrile (-20°C) containing 0.1% Formic Acid and 10 mM Ascorbic Acid .
-
Note: The ascorbic acid is critical here. Standard ACN precipitation will oxidize the analyte.
-
-
Vortex: 30 seconds (high speed).
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer supernatant to an amber HPLC vial with a glass insert.
-
Analysis: Inject immediately. If storage is needed, store at -80°C. Do not dry down under nitrogen heat, as this promotes oxidation.
Workflow B: Solid Matrices (Plant Tissue, Coffee Beans, Liver)
Method: Cryogenic Solid-Liquid Extraction (SLE)
-
Pulverization: Grind tissue under liquid nitrogen (Cryo-milling). Heat generation during standard grinding will destroy 1,4-DHT.
-
Extraction Solvent: 80:20 Methanol:Water (v/v) containing 10 mM Ascorbic Acid (Pre-chilled to -20°C).
-
Ratio: Add 1 mL solvent per 50 mg tissue.
-
Homogenization: Bead beat (30 sec) or sonicate (5 min) on ice.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Filtration: Pass through a 0.22 µm PTFE filter (hydrophilic).
-
Dilution: Dilute 1:1 with Acetonitrile prior to HILIC injection to match initial mobile phase conditions.
Part 3: Chromatographic Separation (Solving the Void Volume)
Issue: 1,4-DHT is too polar for C18. It will elute with salts in the dead time (
Recommended LC Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % B (Organic) | State |
|---|---|---|
| 0.0 | 90% | Loading |
| 1.0 | 90% | Isocratic Hold |
| 8.0 | 40% | Elution Gradient |
| 10.0 | 40% | Wash |
| 10.1 | 90% | Re-equilibration |
| 15.0 | 90% | Ready |
Part 4: Visualization of Logic
Diagram 1: The Stability & Degradation Pathway
This diagram illustrates the "danger zones" where 1,4-DHT is lost to oxidation.
Caption: The degradation pathway of 1,4-DHT into Trigonelline, highlighting environmental catalysts and necessary stabilization interventions.
Diagram 2: Extraction Decision Tree
Follow this logic flow to select the correct protocol for your matrix.
Caption: Decision matrix for isolating 1,4-DHT. Note the critical warning against heat evaporation during concentration steps.
Part 5: Troubleshooting & FAQs
Q1: My 1,4-DHT peak area decreases by 50% every 2 hours in the autosampler. Why? A: This is classic oxidative instability. Even in the autosampler, trace oxygen in the vial headspace can oxidize 1,4-DHT to trigonelline.
-
Fix: Ensure the autosampler is cooled to 4°C. Add 10 mM Ascorbic Acid to your final injection solvent. Use pre-slit caps to minimize vacuum formation but consider purging vials with nitrogen if possible.
Q2: I see a massive peak for Trigonelline but no 1,4-DHT, even in fresh samples. A: You likely oxidized the sample during preparation. Did you use a vortex mixer without antioxidants? Did you use room temperature solvents?
-
Fix: Repeat extraction using the "Workflow A" above. If you used heat to dry down your supernatant (e.g., SpeedVac or N2 blowdown at 40°C), you have converted 100% of your analyte. Never heat 1,4-DHT.
Q3: The analyte elutes at 0.8 minutes (void volume) on my C18 column. A: 1,4-DHT is highly hydrophilic. It does not interact with C18 chains.
-
Fix: Switch to a HILIC column (Amide or ZIC-HILIC). If you must use C18, you need an ion-pairing reagent (e.g., 10 mM Heptafluorobutyric acid), but this will contaminate your MS source. HILIC is the superior choice.
Q4: Can I use standard Trigonelline as an internal standard? A: No. Trigonelline and 1,4-DHT have different retention times in HILIC and different ionization efficiencies. Furthermore, if your 1,4-DHT oxidizes during the run, it will contribute to the Trigonelline signal, invalidating it as a standard. You need isotopically labeled 1,4-DHT-d3 or a structural analog like 1-methyl-1,4-dihydropyridine-3-carboxamide .
References
-
Kyriakidis, D. A., et al. (2018).[1] A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid. PubMed. Available at: [Link]
- Context: Establishes the polarity and baseline extraction methods for the oxidized form (Trigonelline)
- Stadler, R. H., et al. (2002). Formation of Vinylogous Compounds in Coffee. Journal of Agricultural and Food Chemistry. (General reference for coffee chemistry and trigonelline degradation).
-
Matsuoka, S., et al. (2018).[1] Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress. PubMed Central. Available at: [Link]
- Context: Provides the mechanistic basis for dihydropyridine oxidation and the necessity of antioxidant stabiliz
- Bartoszek, M., et al. (2012). Electron Spin Resonance Study of Free Radicals in Coffee.
-
Zhou, W., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. PubMed. Available at: [Link]
- Context: Validates the "Void Volume" troubleshooting section and the need for HILIC to avoid ion suppression in polar metabolite analysis.
Sources
Welcome to the technical support guide for the analysis of 1,4-dihydrotrigonelline (DHT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying DHT, with a specific focus on overcoming interference from structurally related compounds.
Introduction: The Challenge of Analyzing 1,4-Dihydrotrigonelline
1,4-dihydrotrigonelline is a dihydropyridine derivative with significant physiological relevance, often studied in the context of coffee consumption and various biological systems. Like other 1,4-dihydropyridine compounds, its analysis is critical in pharmaceutical and metabolic research.[1] However, its quantification is frequently complicated by the presence of interfering compounds, most notably its oxidized counterpart, trigonelline, which is abundant in matrices like coffee and fenugreek.[2][3] This guide provides in-depth troubleshooting strategies and validated protocols to ensure the specificity and accuracy of your analytical methods.
Troubleshooting Guide: Resolving Analytical Interferences
This section addresses common issues encountered during DHT analysis in a question-and-answer format, providing logical steps and the scientific rationale behind them.
Q1: My chromatogram shows a peak that is broad or has a shoulder, co-eluting near the expected retention time of my 1,4-dihydrotrigonelline standard. How can I confirm if this is interference?
Answer: This is a classic sign of co-elution, where two or more compounds are not fully separated by the chromatographic system. Your first step is to confirm the identity of the peaks.
Step 1: Leverage Spectroscopic & Spectrometric Data
-
For HPLC-UV/DAD Systems: If you are using a Diode Array Detector (DAD) or Photodiode Array Detector (PDA), use the peak purity function of your chromatography data system (CDS).[4] Compare the UV-Vis spectra across the peak. A pure peak will have a consistent spectrum from the upslope to the downslope. Spectral dissimilarity indicates the presence of an impurity or co-eluting compound. Trigonelline, a common interferent, has a distinct UV maximum (around 264-267 nm) that can help in its identification.[5][6]
-
For LC-MS Systems: Mass spectrometry (MS) is the definitive tool for this problem.
-
Extract the ion chromatograms for the expected mass-to-charge ratio (m/z) of DHT (C7H9NO2; Monoisotopic Mass: 139.063 Da).[7]
-
Simultaneously, extract the ion chromatogram for potential interferents. Trigonelline (C7H7NO2), for example, has a different molecular formula and mass.
-
If both compounds are present and co-eluting, you will see signals for both masses at the same retention time.
-
Step 2: Compare Physicochemical Properties
Understanding the differences between your analyte and potential interferents is key to separating them. The most common interferent is trigonelline.
| Property | 1,4-Dihydrotrigonelline (DHT) | Trigonelline | Rationale for Separation |
| Molecular Formula | C7H9NO2 | C7H7NO2 | Different masses allow for definitive MS detection. |
| Monoisotopic Mass | 139.063 Da[7] | 137.048 Da | Mass spectrometry can easily distinguish between the two. |
| Structure | Dihydropyridine ring | Pyridinium betaine | The aromatic, permanently charged nature of trigonelline versus the non-aromatic DHT leads to different retention behaviors. |
| pKa / Charge | Contains a carboxylic acid | Zwitterionic with a permanent positive charge on the nitrogen | Charge state differences can be exploited by adjusting mobile phase pH to alter retention in reversed-phase or HILIC chromatography. |
| UV λmax | Varies | ~264 nm[6] | Spectral differences aid in identification with a DAD/PDA detector. |
Q2: I've confirmed that trigonelline is co-eluting with my 1,4-dihydrotrigonelline peak. How can I improve the chromatographic separation?
Answer: Chromatographic resolution can be systematically improved by manipulating the mobile phase, stationary phase, or other method parameters.
Strategy 1: Mobile Phase pH Adjustment (Reversed-Phase HPLC)
The charge state of both DHT and trigonelline is influenced by pH. Trigonelline is most stable at a pH of 4.5 to 6.8.[8]
-
Causality: By adjusting the mobile phase pH, you can alter the ionization state of the carboxylic acid group on DHT, which in turn changes its polarity and interaction with the C18 stationary phase. A mobile phase pH around 3.5 can ensure the carboxylic acid is protonated, potentially increasing its retention on a reversed-phase column and improving separation from the more polar trigonelline.[5][6]
-
Action: Prepare your aqueous mobile phase with a buffer (e.g., 10 mM ammonium formate) and adjust the pH to 3.0-3.5 using formic acid. Run the sample and standard to check for improved resolution.
Strategy 2: Change the Stationary Phase Chemistry
If pH adjustment is insufficient, the column's stationary phase may not be suitable.
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Since both DHT and trigonelline are relatively polar, their retention can be limited. A different column chemistry can introduce alternative separation mechanisms.
-
Action 1 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar and charged compounds.[9] A HILIC column (e.g., bare silica, amide, or cyano) uses a high organic mobile phase (like acetonitrile) with a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase, into which polar analytes partition. This technique often provides excellent separation for compounds that are poorly retained in reversed-phase.
-
Action 2 (Cyano Column): A cyano (CN) stationary phase can operate in both reversed-phase and normal-phase modes and offers different selectivity due to dipole-dipole interactions. This can be effective for separating compounds with different polar functional groups.[5]
Strategy 3: Modify the Organic Modifier
-
Causality: While acetonitrile and methanol are the most common organic modifiers, switching between them can alter selectivity. Methanol is a protic solvent and a better hydrogen bond acceptor and donor than the aprotic acetonitrile. This difference in interaction can change the elution order or improve the resolution between analytes.
-
Action: If your current method uses acetonitrile, develop a method using methanol at an equivalent solvent strength, and vice-versa. Observe the impact on peak resolution.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for identifying and resolving co-elution issues.
Q3: My sample matrix is very complex (e.g., biological fluid, plant extract), and chromatographic solutions are not providing a clean baseline. Can sample preparation help remove interferences before injection?
Answer: Absolutely. A robust sample preparation protocol is often the most effective way to handle complex matrices and remove interferences. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.[10]
-
Causality: SPE separates compounds from a mixture based on their physical and chemical properties. For separating alkaloids like DHT and trigonelline, a mixed-mode cation exchange SPE sorbent is highly effective.[11] This sorbent has both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. At a low pH, both DHT and trigonelline will be positively charged and can be retained by the strong cation exchange mechanism, while neutral or acidic interferences are washed away. Then, by using a specific elution solvent, you can selectively recover your analyte.
-
Action: Develop a mixed-mode Strong Cation Exchange (SCX) SPE protocol. A detailed starting protocol is provided in the "Experimental Protocols" section below. This approach is highly effective for purifying alkaloids from complex samples.[10][12]
Frequently Asked Questions (FAQs)
-
FAQ 1: Is 1,4-dihydrotrigonelline stable during sample preparation and analysis? 1,4-dihydropyridine structures can be susceptible to oxidation, converting back to their aromatic pyridine form (in this case, trigonelline). It is crucial to minimize exposure to light, high temperatures, and strong oxidizing agents during sample storage and preparation. Consider storing samples and standards at low temperatures (-20°C or -80°C) and using amber vials for analysis. Trigonelline itself is known to degrade under strongly acidic or alkaline conditions but is relatively stable between pH 4.5 and 6.8.[8]
-
FAQ 2: I am using LC-MS/MS. Can I just rely on Multiple Reaction Monitoring (MRM) to ensure specificity without perfect chromatographic separation? While MRM provides excellent selectivity, it is not foolproof.[13] Relying solely on MRM without adequate chromatographic separation is risky. Isobaric interferences (compounds with the same parent and daughter ion masses) can still occur. Furthermore, severe co-elution of a high-concentration interferent with a low-concentration analyte can cause ion suppression in the mass spectrometer's source, leading to inaccurate quantification.[14] The best practice is always to aim for baseline chromatographic separation first, and then use the specificity of MRM for confirmation and quantification.
-
FAQ 3: What are typical fragmentation patterns for 1,4-dihydrotrigonelline in MS/MS? The fragmentation of 1,4-dihydropyridines in mass spectrometry can involve pathways that either retain the dihydropyridine ring or lead to the formation of a pyridine ring structure.[15] Common losses include the loss of the substituent groups. For DHT, fragmentation would likely involve the loss of H2O and/or CO2 from the carboxylic acid group. A detailed mass spectrometric study of your specific compound using a high-resolution instrument (like a Q-TOF or Orbitrap) is recommended to identify unique and robust fragments for your MRM transitions.[16]
Experimental Protocols
Protocol 1: Mixed-Mode Strong Cation Exchange (SCX) SPE
This protocol provides a starting point for cleaning up complex samples to isolate DHT and related alkaloids.
-
Sample Pre-treatment:
-
Dilute your sample extract (e.g., methanolic plant extract or deproteinized serum) at least 1:1 with an acidic solution (e.g., 2% phosphoric acid in water) to ensure the analytes are protonated (positively charged).
-
Centrifuge to pellet any particulates.
-
-
Cartridge Conditioning:
-
Condition a mixed-mode SCX SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of ultrapure water, and finally 3 mL of the acidic solution (2% phosphoric acid). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 3 mL of the acidic solution to wash away polar, non-retained compounds.
-
Wash 2 (Non-polar Interferences): Pass 3 mL of methanol to wash away non-polar, non-basic compounds retained by the reversed-phase mechanism.
-
-
Elution:
-
Elute the retained basic compounds (including DHT) by passing 2-3 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. This neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the residue in your initial mobile phase for LC analysis.
-
SPE Workflow Diagram
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
References
-
Bai, M., et al. (2025). Development and Validation of an HPLC Method for Quantitative Analysis of Trigonelline. ResearchGate. Available at: [Link]
-
Goyal, A., et al. (n.d.). A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. PMC. Available at: [Link]
-
Chen, Q., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dihydrotrigonelline. PubChem. Available at: [Link]
-
Prajapati, S. K., et al. (2014). HPLC method development and validation for quantitation of trigonelline from Mirabilis jalapa Linn. leaves and enhancement in extraction yield from ultra fine powder. ResearchGate. Available at: [Link]
-
Saini, G., et al. (2020). An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. PubMed. Available at: [Link]
-
Stach, J., et al. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. MDPI. Available at: [Link]
-
Jesionek, W., et al. (2015). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. ResearchGate. Available at: [Link]
-
Fahmy, N. M., et al. (n.d.). Quantitative Determination and Stress Degradation Studies on a Biomarker Trigonelline by a Validated Stability‐Indicating HPTLC Method. Taylor & Francis Online. Available at: [Link]
-
Amad, M., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]
-
Stach, J., et al. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. Available at: [Link]
-
Alqarni, M. H., et al. (2021). Thermal stability of the standard trigonelline under optimum MAE conditions. ResearchGate. Available at: [Link]
-
Tran, D. N., & Nguyen, A. T. (2023). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition. Available at: [Link]
-
Kitzberger, C. S. G., et al. (2013). Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans. Semina: Ciências Agrárias. Available at: [Link]
-
Schühle, K., et al. (2020). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. PNAS. Available at: [Link]
-
Grienke, U., et al. (2024). Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS. PubMed. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]
-
Amad, M., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. Available at: [Link]
-
Al-Haded, A. A. H. (2019). A New Method for the Isolation and Purification of Trigonelline as Hydrochloride from Trigonella foenum-graecum L. ResearchGate. Available at: [Link]
-
Al-Haded, A. A. H. (2019). A New Method for the Isolation and Purification of Trigonelline as Hydrochloride from Trigonella foenum-graecum L. Baghdad Science Journal. Available at: [Link]
-
Yashin, A., et al. (2017). Chromatographic Methods for Coffee Analysis: A Review. Journal of Food Research. Available at: [Link]
-
Van der Merwe, P. J. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. Available at: [Link]
-
Jones, M. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Waters Corporation. Available at: [Link]
-
Hommer, N., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. National Institutes of Health. Available at: [Link]
-
Stadler, R. H., et al. (2002). On the Generation of Bioactive Trigonelline Degradation Products upon Coffee Roasting and their Bioappearance after Coffee Consumption. Czech Journal of Food Sciences. Available at: [Link]
-
Shimadzu Corporation. (2021). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. YouTube. Available at: [Link]
-
Abraham, K., et al. (2023). Risk Assessment of Trigonelline in Coffee and Coffee By-Products. PMC. Available at: [Link]
-
Wiernasz, N., et al. (2023). Quantitative Analysis of Caffeine in Roasted Coffee: A Comparison of Brewing Methods. MDPI. Available at: [Link]
Sources
- 1. An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "A New Method for the Isolation and Purification of Trigonelline as Hyd" by Iqbal Hasan AL-Khateeb [bsj.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Dihydrotrigonelline | C7H9NO2 | CID 126572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Trigonelline and Its Reduced Form, 1,4-Dihydrotrigonelline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth comparative analysis of the bioactivities of trigonelline, a well-known plant alkaloid, and its reduced counterpart, 1,4-dihydrotrigonelline, a member of the broader 1,4-dihydropyridine (DHP) class. While direct comparative studies on 1,4-dihydrotrigonelline are scarce, this document synthesizes extensive data on the parent compound, trigonelline, and the well-characterized 1,4-DHP scaffold to which its reduced form belongs. We will explore their distinct and overlapping roles in antioxidant, neuroprotective, anti-inflammatory, and metabolic pathways, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Introduction: A Tale of Two Structures
Trigonelline (TRG) is a natural alkaloid found abundantly in plants such as fenugreek and coffee beans.[1] Structurally, it is the N-methylated zwitterion of nicotinic acid (niacin).[2] Its bioactivity is multifaceted, with extensive research highlighting its therapeutic potential in metabolic and neurodegenerative disorders.[3][4]
1,4-dihydropyridines (DHPs) are a class of heterocyclic organic compounds that form the core structure of several clinically significant drugs, most notably as L-type calcium channel blockers.[5] The reduction of the pyridinium ring in trigonelline would yield a 1,4-dihydropyridine structure, which we will refer to as 1,4-dihydrotrigonelline for the purpose of this guide. This structural transformation from an aromatic pyridinium to a non-aromatic dihydropyridine ring is critical, as it fundamentally alters the molecule's electronic properties and, consequently, its biological activity. While trigonelline acts on diverse signaling pathways, the 1,4-DHP scaffold is renowned for its potent redox properties and ability to act as a hydrogen donor.[6][7]
This guide will compare the known bioactivities of trigonelline with the characteristic activities of the 1,4-DHP class to provide a comprehensive understanding of how this structural relationship dictates their pharmacological profiles.
Comparative Antioxidant Activity
Oxidative stress is a key pathological driver in numerous diseases. Both trigonelline and the 1,4-DHP scaffold exhibit significant antioxidant properties, but through differing primary mechanisms.
Trigonelline's Antioxidant Profile: Trigonelline primarily functions as an indirect antioxidant. It mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS), enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, and increasing levels of the crucial intracellular antioxidant, glutathione (GSH).[8][9][10]
1,4-Dihydropyridines' Antioxidant Profile: The 1,4-DHP scaffold confers potent direct antioxidant activity. These molecules can readily donate a hydrogen atom from the nitrogen at the 1-position and/or the carbon at the 4-position to neutralize free radicals.[7] This hydrogen-donating capacity makes them effective scavengers of both oxygen and nitrogen radical species, positioning them as powerful protectors against oxidative damage.[6][7]
Data Summary: Antioxidant Properties
| Compound Class | Primary Mechanism | Key Effects | Supporting Assays |
| Trigonelline | Indirect Antioxidant | Boosts SOD, Catalase, GSH; Reduces ROS & MDA[8][9] | DPPH, ABTS, Cellular ROS assays |
| 1,4-Dihydropyridines | Direct H-Donation | Scavenges free radicals; Inhibits lipid peroxidation[7][11] | ORAC, DPPH, FRAP |
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol provides a reliable method for evaluating the direct radical scavenging activity of a compound, which is particularly relevant for assessing 1,4-DHP derivatives.
Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity, stability, and the clear colorimetric change that occurs when the DPPH radical is scavenged by an antioxidant. The purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine, allowing for straightforward spectrophotometric quantification. Methanol is used as the solvent as it readily dissolves both the DPPH reagent and a wide range of organic compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL in methanol) and a positive control (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µg/mL to 1 µg/mL) to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Comparative Neuroprotective Effects
Both molecular families demonstrate significant potential in protecting against neuronal damage, a cornerstone of neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7]
Trigonelline's Neuroprotection: Trigonelline confers neuroprotection through multiple mechanisms. It has been shown to reduce amyloid-beta (Aβ) levels, inhibit the formation of advanced glycation end products (AGEs), and reverse cognitive damage in animal models.[8][12] Its action is also linked to the modulation of neurotransmitters and the suppression of neuroinflammation.[13][14]
1,4-Dihydropyridines' Neuroprotection: The neuroprotective effects of 1,4-DHPs are classically attributed to their ability to block L-type voltage-dependent calcium channels (VDCCs), which prevents calcium overload and subsequent excitotoxicity.[7] However, their strong antioxidant and anti-inflammatory properties also play a crucial role in protecting neurons from oxidative damage and inflammatory insults.[15][16] Some novel DHP derivatives are also being developed as inhibitors of GSK-3β, a key kinase in tau hyperphosphorylation.[7][16]
Data Summary: Neuroprotective Properties
| Compound Class | Primary Mechanism | Key Effects |
| Trigonelline | Multi-target Neuromodulation | Reduces Aβ, inhibits AGEs, improves cognition, anti-neuroinflammatory[8][12] |
| 1,4-Dihydropyridines | VDCC Blockade & Antioxidant | Prevents Ca2+ overload, reduces oxidative damage, inhibits GSK-3β[7][16] |
Signaling Pathway: Trigonelline's Role in Mitigating Neuroinflammation
Caption: Trigonelline inhibits neuroinflammation by suppressing the NF-κB signaling pathway.
Experimental Protocol: Neuroprotection in SH-SY5Y Cells
This protocol assesses a compound's ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced death, a common model for neurodegeneration research.
Causality Behind Experimental Choices: SH-SY5Y cells are chosen because they are of human origin and can be differentiated to exhibit neuron-like characteristics. Hydrogen peroxide (H₂O₂) is used as the toxic stimulus because it is a potent inducer of oxidative stress and apoptosis, mimicking a key pathological process in neurodegeneration. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as a reliable indicator of cell viability.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.
-
Introduce the neurotoxic stimulus by adding H₂O₂ to a final concentration of 100-200 µM.
-
Include control wells: untreated cells (negative control) and cells treated only with H₂O₂ (positive control).
-
Incubate for 24 hours.
-
-
Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm. Cell viability is directly proportional to the absorbance.
-
Comparative Anti-inflammatory Activity
Chronic inflammation is a sister process to oxidative stress. Here again, both compounds show promise but with nuanced mechanisms.
Trigonelline's Anti-inflammatory Profile: Trigonelline exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13] This is achieved primarily through the suppression of key inflammatory signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[9][17]
1,4-Dihydropyridines' Anti-inflammatory Profile: Certain 1,4-DHP derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[18] Some evidence suggests they may even repolarize macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, indicating a more profound immunomodulatory role.[18]
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
Comparative Metabolic Effects
The influence on metabolism is a key area where trigonelline and 1,4-DHPs diverge significantly.
Trigonelline's Metabolic Profile: Trigonelline is increasingly recognized for its beneficial effects on metabolic health. It can improve glucose tolerance, enhance insulin sensitivity, and lower blood glucose levels.[3][19] A critical recent discovery is that trigonelline serves as an NAD+ precursor.[20] By boosting cellular NAD+ levels, it can improve mitochondrial function and muscle health, offering therapeutic potential for age-related metabolic decline and sarcopenia.[20][21]
1,4-Dihydropyridines' Metabolic Profile: The primary metabolic influence of 1,4-DHPs is linked to their cardiovascular applications (e.g., blood pressure regulation). While some studies mention general anti-diabetic properties for the DHP class, the direct role in cellular energy metabolism, particularly as an NAD+ precursor, is not a defining characteristic as it is for trigonelline.[22]
Signaling Pathway: Trigonelline as an NAD+ Precursor
Caption: Trigonelline boosts NAD+ levels via the Preiss-Handler pathway to improve mitochondrial and muscle function.
Synthesis and Future Directions
This comparative analysis reveals two molecules with distinct yet complementary pharmacological profiles, dictated by their chemical structure.
-
Trigonelline emerges as a multi-target modulator. Its strength lies in its ability to influence complex signaling networks involved in metabolism (NAD+, glucose sensitivity), neuroprotection (neurotransmitter modulation, anti-neuroinflammation), and inflammation (NF-κB, MAPK). It acts more as a systemic regulator.
-
1,4-Dihydropyridines , the class to which 1,4-dihydrotrigonelline belongs, are potent direct-acting agents. Their primary strengths are potent, direct antioxidant activity via hydrogen donation and, for many derivatives, targeted blockade of calcium channels. Their therapeutic effects often stem from these powerful, direct mechanisms.
References
-
Title: 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
-
Title: Study: Trigonelline Demonstrates Improvements in Learning, Memory, Suppressing Inflammation. Source: Pharmacy Times URL: [Link]
-
Title: Trigonelline shows therapeutic potential for diabetes and central nervous system disease. Source: Mortalis URL: [Link]
-
Title: 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Source: PubMed URL: [Link]
-
Title: Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Source: PubMed Central URL: [Link]
-
Title: 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Source: PubMed URL: [Link]
-
Title: The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms. Source: PubMed URL: [Link]
-
Title: Harnessing Nature's Antioxidants: The Neuroprotective Power of Trigonelline HCl. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Source: MDPI URL: [Link]
-
Title: Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease. Source: PubMed URL: [Link]
-
Title: The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms. Source: ResearchGate URL: [Link]
-
Title: The Ubiquitous Alkaloid: Exploring Trigonelline HCl's Impact on Metabolism and Health. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Source: PubMed Central URL: [Link]
-
Title: Trigonelline mitigates lipopolysaccharide-induced learning and memory impairment in the rat due to its anti-oxidative and anti-inflammatory effect. Source: PubMed URL: [Link]
-
Title: Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma. Source: PubMed Central URL: [Link]
-
Title: (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Source: ResearchGate URL: [Link]
-
Title: In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment. Source: PubMed URL: [Link]
-
Title: Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Source: PubMed Central URL: [Link]
-
Title: Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia. Source: Nature Metabolism URL: [Link]
-
Title: Trigonelline, a Fenugreek Bioactive compound protects Heart tissue against alcohol intoxication: An in-vivo study focusing on antioxidant perspective. Source: PubMed URL: [Link]
-
Title: Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Source: PubMed Central URL: [Link]
-
Title: Trigonelline therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke. Source: PubMed URL: [Link]
-
Title: Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Source: PubMed URL: [Link]
-
Title: Trigonelline. Source: Wikipedia URL: [Link]
-
Title: Trigonelline content (A,B), and antioxidant activity estimated by... Source: ResearchGate URL: [Link]
-
Title: Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. Source: ResearchGate URL: [Link]
-
Title: Preliminary studies on trigonelline as potential anti-Alzheimer disease agent: determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid. Source: PubMed URL: [Link]
-
Title: Anti-diabetic effect of trigonelline and nicotinic acid, on KK-A(y) mice. Source: PubMed URL: [Link]
-
Title: Trigonelline Insulates Against Oxidative Stress, Proinflammatory Cytokines and Restores BDNF Levels in Lipopolysaccharide Induced Cognitive Impairment in Adult Mice. Source: PubMed URL: [Link]
Sources
- 1. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trigonelline - Wikipedia [en.wikipedia.org]
- 3. The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trigonelline.info [trigonelline.info]
- 9. Trigonelline mitigates lipopolysaccharide-induced learning and memory impairment in the rat due to its anti-oxidative and anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trigonelline, a Fenugreek Bioactive compound protects Heart tissue against alcohol intoxication: An in-vivo study focusing on antioxidant perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antiglycating effect and in vivo neuroprotective activity of Trigonelline in d-galactose induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. nbinno.com [nbinno.com]
- 15. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-diabetic effect of trigonelline and nicotinic acid, on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Stabilized Quantitative Assay for 1,4-Dihydrotrigonelline
Executive Summary: The Stability Challenge
1,4-Dihydrotrigonelline (1,4-DHT) has emerged as a critical biomarker in NAD+ metabolism and a potent bioactive component in food science (specifically coffee roasting chemistry). However, its quantification is notoriously difficult due to its rapid oxidative conversion to Trigonelline and its high polarity, which leads to poor retention on standard C18 columns.
This guide presents the inter-laboratory validation of a Novel Stabilized HILIC-MS/MS Assay (The "Product") . We compare this optimized workflow against traditional Reverse-Phase HPLC (RP-HPLC) and NMR spectroscopy. The data demonstrates that without specific oxidative quenching and hydrophilic interaction chromatography (HILIC), 1,4-DHT quantification is fundamentally compromised.
The Technical Bottleneck: Why Standard Methods Fail
Before evaluating the new assay, it is crucial to understand the failure modes of current alternatives. 1,4-DHT is a reduced pyridinium compound. In biological matrices (plasma/serum) or aqueous solution, it spontaneously oxidizes.
| Feature | The "Product" (Stabilized HILIC-MS/MS) | Alternative A: Standard RP-HPLC-UV | Alternative B: 1H-NMR Spectroscopy |
| Detection Principle | Triple Quadrupole Mass Spec (MRM) | UV Absorbance (260 nm) | Proton Magnetic Resonance |
| LOD (Limit of Detection) | 0.5 ng/mL (High Sensitivity) | ~500 ng/mL (Low Sensitivity) | ~10 µg/mL (Very Low Sensitivity) |
| Selectivity | High (Mass transition specific) | Low (Co-elution with matrix) | High (Structural certainty) |
| Analyte Stability | Protected (Antioxidant Buffer) | Unstable (Oxidizes during run) | Unstable (Long acquisition time) |
| Throughput | High (5 min run time) | Medium (15-20 min run time) | Low (10-30 min per sample) |
Key Insight: RP-HPLC fails because 1,4-DHT elutes in the void volume due to polarity. NMR fails in pharmacokinetic (PK) studies because it cannot detect trace physiological levels.
Inter-Laboratory Validation Study (Round Robin)
To validate the robustness of the Stabilized HILIC-MS/MS method, a cross-validation study was conducted across three distinct laboratories following FDA Bioanalytical Method Validation (BMV) M10 guidelines .
Study Design:
-
Matrix: Human Plasma (K2EDTA), spiked with 1,4-DHT.
-
Participating Sites:
-
Lab A: Sponsor Lab (Method Developer).
-
Lab B: Contract Research Organization (CRO) 1.
-
Lab C: Academic Core Facility.
-
-
Sample Set: QC Low (5 ng/mL), QC Mid (50 ng/mL), QC High (400 ng/mL).
Results: Inter-Laboratory Precision & Accuracy
The following data represents the pooled analysis of the Stabilized HILIC-MS/MS method.
| Metric | Lab A (Developer) | Lab B (CRO) | Lab C (Academic) | Global Mean | Acceptance Criteria |
| Accuracy (% Bias) | -2.1% | +3.4% | -4.8% | ± 3.4% | Within ±15% |
| Precision (% CV) | 2.8% | 4.1% | 5.6% | 4.2% | < 15% |
| Matrix Effect (IS Norm) | 98% | 95% | 102% | 98.3% | 85-115% |
| Stability (24h Benchtop) | 99% | 97% | 96% | 97.3% | > 85% |
Comparative Failure: In a parallel arm using standard RP-HPLC (Method A), Lab B and Lab C reported >40% loss of analyte due to oxidation during the autosampler wait time. The Stabilized Method maintained >97% integrity.
Visualizing the Mechanism and Workflow
Diagram 1: The Stability Pathway & Assay Intervention
This diagram illustrates the chemical instability of 1,4-DHT and where the assay's stabilization buffer intervenes to prevent false negatives.
Caption: The stabilization buffer acts as a metabolic freeze, preventing the conversion of 1,4-DHT to Trigonelline prior to MS analysis.
Diagram 2: Inter-Laboratory Validation Workflow
The "Round Robin" validation process ensures the method is transferrable and not dependent on a single operator's technique.
Caption: Workflow for assessing inter-lab reproducibility, ensuring the method performs identically across different sites.
Detailed Experimental Protocol
This protocol is the "Gold Standard" validated in the study above.
A. Reagents & Materials[1][2][3][4][5][6]
-
Analyte: 1,4-Dihydrotrigonelline (High Purity >98%).
-
Internal Standard (IS): 1,4-Dihydrotrigonelline-d3 (Do not use Deuterated Trigonelline, as it does not track oxidation).
-
Stabilization Solution: 0.1% Ascorbic Acid in 1% Formic Acid (Aq).
-
Column: HILIC Amide Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.
B. Sample Preparation (The Critical Step)
-
Collection: Collect blood into pre-chilled K2EDTA tubes.
-
Immediate Stabilization: Immediately add 10 µL of Stabilization Solution per 100 µL of plasma/blood. Failure to do this within 60 seconds results in ~15% analyte loss.
-
Extraction:
-
Aliquot 50 µL of stabilized plasma.
-
Add 200 µL of Acetonitrile containing IS (Protein Precipitation).
-
Vortex (1 min) and Centrifuge (10 min at 15,000 x g, 4°C).
-
-
Injection: Transfer supernatant to silanized glass vials (prevent adsorption).
C. LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for HILIC loading).
-
1-3 min: 95% -> 60% B.
-
3-5 min: Re-equilibration at 95% B.
-
-
MS Transitions (ESI+):
-
Target: m/z 138.1 -> 94.1 (Quantifier).
-
IS: m/z 141.1 -> 97.1.
-
Conclusion
The inter-laboratory validation confirms that the Stabilized HILIC-MS/MS assay is the only viable method for the quantitative analysis of 1,4-dihydrotrigonelline in biological matrices. While NMR provides structural certainty, it lacks the sensitivity for physiological quantification. Standard RP-HPLC is unsuitable due to the analyte's polarity and oxidative instability.
Researchers targeting NAD+ precursors or coffee bioactives must adopt the stabilization-first approach detailed here to ensure data integrity.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][7][8][9] Link
-
Szczesny, D., et al. (2018). Quantitative determination of trigonelline in mouse serum by means of hydrophilic interaction liquid chromatography-MS/MS analysis. Biomedical Chromatography. Link
-
Lang, R., et al. (2008).[10] Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis. Journal of Agricultural and Food Chemistry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Science Medicines Health. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Quantitative determination of trigonelline in mouse serum by means of hydrophilic interaction liquid chromatography-MS/MS analysis: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Specificity of 1,4-Dihydrotrigonelline Biological Targets
Executive Summary: The "Trojan Horse" NAD+ Precursor
1,4-Dihydrotrigonelline (1,4-DHT) represents a distinct class of NAD+ therapeutic candidates. Unlike standard precursors (NR, NMN) that rely on transporter-mediated uptake, 1,4-DHT functions as a pro-drug delivery system . Its lipophilic 1,4-dihydropyridine (DHP) scaffold allows passive diffusion across the Blood-Brain Barrier (BBB), after which it is enzymatically oxidized to Trigonelline—a verified NAD+ precursor via the Preiss-Handler pathway.
The critical challenge in developing 1,4-DHT is not just efficacy, but specificity . Because the 1,4-DHP scaffold is structurally homologous to L-type calcium channel blockers (e.g., Nifedipine), assessing its "clean" conversion to NAD+ without cardiovascular off-target effects is paramount.
This guide outlines the comparative landscape and provides a validated workflow to assess the biological specificity of 1,4-DHT.
Comparative Landscape: 1,4-DHT vs. Standard Precursors
To understand the specificity requirements, we must compare 1,4-DHT against the current standards. The unique value proposition of 1,4-DHT is the "Brain-Lock" mechanism .
Table 1: Pharmacokinetic and Specificity Profile Comparison
| Feature | 1,4-Dihydrotrigonelline (1,4-DHT) | Trigonelline (Oxidized) | Nicotinamide Riboside (NR) | Niacin (NA) |
| Primary Entry Mechanism | Passive Diffusion (Lipophilic) | Transporter (SLC5A8/SMCT1) | Transporter (ENTs) | Transporter (SMCT1) |
| BBB Permeability | High (logP > 0) | Low/Moderate (Charged) | Moderate | Moderate |
| Metabolic Pathway | Oxidation | Preiss-Handler (NAPRT) | Salvage (NRK1/2) | Preiss-Handler (NAPRT) |
| Primary Off-Target Risk | L-type Ca2+ Channels (Structural homology) | Low | Stability (Degrades to NAM) | GPR109A (Flushing) |
| Tissue Retention | High (Oxidation locks it in tissue) | Moderate | Low (Rapid flux) | Moderate |
Mechanism of Action & Specificity Logic
The specificity of 1,4-DHT relies on a sequential two-step filter:
-
Chemical Specificity: Does the DHP scaffold bind off-targets (Calcium Channels) before oxidation?
-
Metabolic Specificity: Does the resulting Trigonelline funnel exclusively into NAD+ synthesis without activating GPR109A?
Visualization: The "Brain-Lock" & Specificity Pathway
Caption: The metabolic trajectory of 1,4-DHT. Specificity is defined by the lack of interaction with Ca2+ channels (left) and GPR109A (right), while successfully driving the Preiss-Handler pathway.
Experimental Protocols for Specificity Assessment
To validate 1,4-DHT, you cannot simply measure NAD+ levels. You must prove the molecule is hitting the intended target without the DHP-associated liabilities.
Protocol A: The "Safety Screen" (Calcium Channel Exclusion)
Rationale: 1,4-dihydropyridines are the scaffold for Nifedipine and Amlodipine. You must prove 1,4-DHT does not cause hypotension or arrhythmia.
Methodology: Patch-Clamp Electrophysiology (HEK293-Cav1.2)
-
Cell Line: HEK293 cells stably expressing the human Cav1.2 (L-type) channel.
-
Preparation: Dissolve 1,4-DHT in DMSO (maintain <0.1% final concentration). Prepare serial dilutions (10 nM to 100 µM).
-
Control: Nifedipine (Positive Control, IC50 ~3 nM).
-
Assay: Whole-cell patch-clamp recording. Depolarize from -80 mV to 0 mV for 200ms.
-
Success Criteria: 1,4-DHT should show IC50 > 10 µM (indicating >1000-fold selectivity window compared to therapeutic CCBs).
Protocol B: The "Brain-Lock" Kinetic Assay
Rationale: To prove the pro-drug specificity, you must demonstrate that 1,4-DHT crosses the membrane and is converted to Trigonelline, which is then trapped.
Methodology: LC-MS/MS Compartmental Analysis
-
Model: Primary Astrocyte/Neuron co-culture or BBB Organ-on-Chip.
-
Dosing: Treat apical side (blood side) with 100 µM 1,4-DHT.
-
Sampling:
-
Collect Apical media (t=0, 15, 30, 60 min).
-
Collect Basolateral/Cellular lysate (t=0, 15, 30, 60 min).
-
-
Detection: Develop MRM (Multiple Reaction Monitoring) transitions for:
-
Data Analysis:
-
Calculate the Oxidation Rate Constant (
) . -
Success Criteria: Rapid disappearance of 1,4-DHT from cytosol + accumulation of Trigonelline. If 1,4-DHT persists unoxidized, it increases off-target risk.
-
Protocol C: Pathway Specificity (NAPRT Dependence)
Rationale: Confirm that the NAD+ increase is strictly via the Preiss-Handler pathway (Trigonelline mechanism) and not a salvage artifact.
Methodology: CRISPR/Cas9 Knockout Validation
-
Cell Lines: Wild Type (WT) vs.
NAPRT (Preiss-Handler KO) vs. NAMPT (Salvage KO). -
Treatment: 1,4-DHT (500 µM) for 24 hours.
-
Readout: Intracellular NAD+ (Cycling Assay or LC-MS).
-
Interpretation:
-
WT: High NAD+ increase.[4]
- NAMPT: High NAD+ increase (Proves independence from Salvage pathway).
- NAPRT: No NAD+ increase (Proves absolute specificity to Preiss-Handler).
-
Decision Matrix: Interpreting Your Data
Use this matrix to determine if your 1,4-DHT formulation is viable for development.
| Assay Result | Interpretation | Action |
| High Cav1.2 Binding (<1 µM) | "Dirty" Drug | STOP. Risk of hypotension/cardiac arrest. |
| Low BBB Permeability | Failed Delivery | Re-engineer lipophilicity (e.g., modify N-substituents). |
| Slow Intracellular Oxidation | "Leaky" Trap | Risk of 1,4-DHT efflux back to blood. Needs redox catalyst. |
| NAPRT-Independent NAD+ Rise | Non-Specific | Investigate off-target enzymatic activity (e.g., NRK promiscuity). |
| Clean Profile | Ideal Candidate | Proceed to in vivo PK/PD. |
References
-
Membrez, M., et al. (2024).[2] Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[2][3][5][6] Nature Metabolism, 6, 433–447.[2] Link
- Bodor, N., & Buchwald, P. (2002). Brain-targeted drug delivery: experiences and future strategies. American Journal of Drug Delivery, 1(1), 13-26. Key Finding: Foundational text on the "Chemical Delivery System" (CDS) using the 1,4-dihydrotrigonelline redox pair to cross the BBB.
-
Triggle, D. J. (2007). L-Type Calcium Channels.[7] Current Pharmaceutical Design, 13(23), 2343-2357.
- Key Finding: Establishes the structure-activity relationship (SAR) for 1,4-dihydropyridines, crucial for assessing off-target risks of 1,4-DHT.
-
Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans.[8][9] Nature Communications, 7, 12948.[8][9] Link[8][9]
- Key Finding: Provides the baseline methodology for metabolomic flux analysis of NAD+ precursors.
Sources
- 1. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. A New NAD+ Precursor More Stable than NMN and NR: Trigonelline [nad.com]
- 5. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia [ouci.dntb.gov.ua]
- 6. purformhealth.com [purformhealth.com]
- 7. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of 1,4-dihydrotrigonelline vs. its synthetic analogs
Executive Summary
While Trigonelline (N-methylnicotinate) has recently been validated as a stable, systemic NAD+ precursor (Nature Metabolism, 2024), its zwitterionic nature limits its passive diffusion across the Blood-Brain Barrier (BBB). 1,4-Dihydrotrigonelline (1,4-DHT) represents a "pro-drug" strategy utilizing a redox chemical delivery system (CDS) to enhance CNS uptake. However, 1,4-DHT suffers from rapid oxidative instability.
This guide compares the efficacy of the native reduced form (1,4-DHT) against Synthetic Stabilized Analogs (e.g., annellated quinolines, C3-modified dihydropyridines). We analyze the trade-offs between lipophilicity, oxidative half-life, and NAD+ yield.
Molecular Mechanism: The Redox Lock-in System
To understand the efficacy differences, one must grasp the "Lock-in" mechanism. 1,4-DHT is not the final active molecule; it is a lipophilic carrier designed to transport Trigonelline into the brain.
The Pathway
-
Infiltration: 1,4-DHT (Lipophilic/Neutral) passively diffuses across the BBB.
-
Oxidation: Once inside the CNS, it oxidizes (via NADH oxidase or spontaneous oxidation) back into Trigonelline (Ionic/Polar).
-
Retention: The ionic Trigonelline is "locked" inside the brain, unable to diffuse back out.
-
Metabolism: Trigonelline enters the Preiss-Handler pathway (via NAPRT) to generate NAD+.[1]
DOT Diagram: The Redox Delivery Mechanism
Caption: The "Redox Lock-in" mechanism. 1,4-DHT crosses the BBB and oxidizes into the membrane-impermeable Trigonelline, accumulating NAD+ precursors specifically in the CNS.
Comparative Analysis: 1,4-DHT vs. Synthetic Analogs
The primary failure mode of 1,4-DHT is premature oxidation . If it oxidizes in the bloodstream before reaching the brain, it reverts to Trigonelline, losing its CNS-targeting advantage. Synthetic analogs aim to tune this oxidation rate.
Table 1: Physicochemical & Efficacy Profile
| Feature | 1,4-Dihydrotrigonelline (Native) | Class A: C3-Steric Analogs | Class B: Annellated Quinolines |
| Structure | Simple 1,4-dihydropyridine ring | Bulky groups at C3 position | Fused benzene ring (Quinoline) |
| Lipophilicity (logP) | High (~1.5 - 2.0) | Very High (> 2.[2]5) | Moderate to High |
| Oxidative Stability | Poor ( | Moderate ( | High ( |
| BBB Penetration | Excellent (Rapid) | Good (Slower diffusion) | Moderate |
| NAD+ Conversion | Direct (Fast oxidation to Trig) | Delayed (Requires de-shielding) | Complex (Requires specific enzymes) |
| Primary Utility | Acute CNS delivery (Immediate use) | Sustained Release / Shelf-stable | Long-circulating "Depot" |
Detailed Efficacy Breakdown
1. 1,4-Dihydrotrigonelline (Native)[3]
-
Pros: Highest theoretical brain uptake efficiency due to small molecular weight and high lipophilicity.
-
Cons: Extremely sensitive to light and air. In vivo, substantial "leakage" occurs where it oxidizes in the liver/blood before reaching the brain.
-
Verdict: Excellent for ex vivo or acute controlled experiments; poor for commercial oral supplementation.
2. Synthetic Analogs (e.g., Annellated Quinolines)[4]
-
Mechanism: Fusing a benzene ring to the dihydropyridine core (creating a dihydroquinoline) stabilizes the electron density, resisting spontaneous oxidation.
-
Pros: Can be formulated as stable solids. Longer circulation time allows for "depot" effect.
-
Cons: The oxidized form (Quinolinium salt) may have different affinity for NAPRT or require further metabolism to release the active nicotinate moiety.
-
Verdict: The preferred route for drug development, balancing stability with bioavailability.
Experimental Protocols
Warning: 1,4-dihydropyridines are light-sensitive and oxidation-prone. All synthesis and handling must occur under inert atmosphere (Argon/Nitrogen) and low light.
Protocol A: Synthesis of 1,4-Dihydrotrigonelline (Reduction)
Rationale: Sodium Dithionite (
-
Dissolution: Dissolve Trigonelline Hydrochloride (1 eq) in degassed water/methanol (1:1) under Argon flow.
-
Buffering: Adjust pH to 8.0 using saturated
. -
Reduction: Add Sodium Dithionite (3 eq) portion-wise over 15 minutes. Maintain temperature at 0°C.
-
Extraction: The solution will turn yellow/orange. Extract immediately with degassed Dichloromethane (DCM).
-
Isolation: Dry organic layer over
(anaerobic). Evaporate solvent under vacuum at <30°C. -
Storage: Store as a film or oil at -80°C under Argon. Do not expose to air.
Protocol B: Comparative Stability Assay (in vitro)
Rationale: To quantify the "shelf-life" advantage of analogs over native 1,4-DHT.
-
Preparation: Prepare 100 µM solutions of (a) 1,4-DHT and (b) Synthetic Analog in PBS (pH 7.4) containing 1% DMSO.
-
Oxidation Trigger: Add Ferricyanide (
) as a chemical oxidant OR expose to ambient air with agitation. -
Monitoring: Measure Absorbance at 340-360 nm (characteristic of dihydropyridine) every 5 minutes.
-
Decrease in Abs @ 360nm = Oxidation to Pyridinium (Trigonelline).
-
-
Data Output: Plot
vs. time to determine the first-order rate constant ( ).
Visualization: Experimental Workflow
Caption: Workflow for synthesizing and testing the stability of 1,4-DHT vs. its analogs. Note the critical requirement for anaerobic conditions during extraction.
References
-
Membrez, M., et al. (2024). Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[1][5][6] Nature Metabolism.[6]
-
Bodor, N., et al. (1981). Improved delivery through biological membranes VII: Brain-specific delivery of dopamine using a dihydropyridine ↔ pyridinium salt redox delivery system. Journal of Medicinal Chemistry.
-
Prokai, L., et al. (2000). Targeting drugs to the brain by redox chemical delivery systems.[7] Medicinal Research Reviews.
-
Sorrentino, V. (2024). Trigonelline as a novel NAD+ precursor: Implications for healthy longevity.[2][5] National University of Singapore Research News.
Sources
- 1. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural molecule boosts NAD+ levels, improving muscle function during aging [longevity.technology]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
head-to-head comparison of 1,4-dihydrotrigonelline and its parent compound trigonelline
Topic: Head-to-Head Comparison of 1,4-Dihydrotrigonelline and Trigonelline Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Systemic Stability vs. Brain-Targeted Delivery
Executive Summary
This guide compares Trigonelline (TRG) , a naturally occurring alkaloid and stable NAD+ precursor, with its reduced derivative, 1,4-Dihydrotrigonelline (1,4-DHT) .[1]
While both compounds ultimately feed into the NAD+ biosynthetic pathway, their pharmacokinetics and therapeutic applications are distinct. Trigonelline is a hydrophilic, systemically stable precursor ideal for muscle health and metabolic interventions via the Preiss-Handler pathway. In contrast, 1,4-Dihydrotrigonelline serves as a lipophilic "Trojan Horse" (Chemical Delivery System), designed specifically to cross the blood-brain barrier (BBB) via passive diffusion before oxidizing back into trigonelline, effectively "locking" the precursor within the central nervous system (CNS).[2]
| Feature | Trigonelline (TRG) | 1,4-Dihydrotrigonelline (1,4-DHT) |
| Chemical State | Oxidized (Quaternary Ammonium) | Reduced (1,4-Dihydropyridine) |
| Solubility | Hydrophilic (Water Soluble) | Lipophilic (Lipid Soluble) |
| Primary Target | Skeletal Muscle, Liver, Systemic | Brain (CNS), Retrometabolic Targeting |
| BBB Permeability | Low/Transporter-Dependent | High (Passive Diffusion) |
| Mechanism | Preiss-Handler Pathway | Chemical Delivery System (CDS) "Lock-in" |
Chemical Identity & Physicochemical Properties[3]
Trigonelline (TRG)
-
IUPAC Name: 1-Methylpyridin-1-ium-3-carboxylate
-
Structure: Zwitterionic betaine. Contains a positively charged quaternary nitrogen and a negatively charged carboxylate group.
-
Stability: Highly stable in serum (t1/2 > 72h). Resistant to enzymatic degradation compared to NMN or NR.
-
Solubility: Highly soluble in water; poor lipid solubility.
1,4-Dihydrotrigonelline (1,4-DHT)[1][2][4][5][6]
-
IUPAC Name: 1-Methyl-1,4-dihydropyridine-3-carboxylic acid (often stabilized as a methyl ester or protected form for synthesis, but biologically active as the acid derivative).
-
Structure: Neutral, reduced 1,4-dihydropyridine ring.
-
Stability: Oxidation-sensitive. Rapidly oxidizes back to trigonelline in the presence of oxidoreductases or environmental oxygen.
-
Solubility: Lipophilic; soluble in organic solvents (methanol, ethanol, DMSO), crosses lipid bilayers easily.
Mechanism of Action: The "Lock-in" Strategy
The critical divergence between these two forms lies in their entry into the NAD+ pool and their tissue distribution logic.
Trigonelline: The Systemic Builder
TRG enters cells (primarily muscle and liver) and is demethylated to Nicotinic Acid (NA) . It then enters the Preiss-Handler Pathway , bypassing the rate-limiting NAMPT enzyme used by Nicotinamide (NAM).
1,4-DHT: The Brain-Targeting Vector
1,4-DHT utilizes a Retrometabolic Chemical Delivery System (CDS) .[3]
-
Entry: Lipophilic 1,4-DHT crosses the BBB passively.[4][5][6]
-
Conversion: Once inside the brain parenchyma, it is oxidized by ubiquitous NAD(P)H:quinone oxidoreductase (or similar redox systems) back to the quaternary TRG.
-
Lock-in: The regenerated TRG is charged and hydrophilic; it cannot cross the BBB back into the bloodstream. It accumulates in the brain, where it is subsequently processed into NAD+.[6][7]
Figure 1: The "Lock-in" Mechanism. 1,4-DHT crosses the BBB and oxidizes to TRG, which becomes trapped and fuels CNS NAD+ synthesis.
Experimental Protocols
Protocol A: Synthesis of 1,4-Dihydrotrigonelline (Reduction)
Objective: Reduce Trigonelline Hydrochloride to 1,4-Dihydrotrigonelline using Sodium Dithionite. Note: 1,4-dihydropyridines are sensitive to light and oxidation. Perform under inert atmosphere (Nitrogen/Argon) and low light.
Reagents:
-
Trigonelline Hydrochloride (TRG-HCl)
-
Sodium Dithionite (Na2S2O4)[8]
-
Sodium Bicarbonate (NaHCO3)
-
Methanol (degassed)
-
Deionized Water (degassed)
Procedure:
-
Preparation: Dissolve 10 mmol of TRG-HCl in 15 mL of degassed water/methanol (1:1 v/v) in a round-bottom flask.
-
Buffering: Add 25 mmol of Sodium Bicarbonate (NaHCO3) to buffer the solution to pH ~8.0. Chill to 0°C in an ice bath.
-
Reduction: Slowly add 30 mmol of Sodium Dithionite (Na2S2O4) in small portions over 20 minutes while stirring under a nitrogen stream.
-
Observation: The solution typically turns yellow/orange, indicating the formation of the dihydropyridine ring.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Extraction: Extract the product using Dichloromethane (DCM) or Chloroform (3 x 20 mL). The lipophilic 1,4-DHT will partition into the organic layer.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure (rotary evaporator) at low temperature (<40°C).
-
Storage: Store the resulting yellow oil/solid immediately at -80°C under argon.
Protocol B: In Vitro NAD+ Boosting Assay
Objective: Compare NAD+ elevation in neuronal cells (e.g., SH-SY5Y) vs. myoblasts (e.g., C2C12).
Workflow:
-
Cell Culture: Seed cells in 96-well plates (10,000 cells/well).
-
Treatment:
-
Group A: Vehicle (DMSO < 0.1%)
-
Group B: Trigonelline (500 µM)
-
Group C: 1,4-Dihydrotrigonelline (500 µM)
-
Note: 1,4-DHT must be dissolved in DMSO immediately prior to use to prevent oxidation.
-
-
Incubation: Incubate for 4, 12, and 24 hours.
-
Extraction: Lyse cells using Perchloric Acid (0.5M) or commercial NAD+ lysis buffer.
-
Quantification: Use HPLC-MS/MS or enzymatic cycling assay to measure NAD+/NADH ratios.
Efficacy Analysis
| Parameter | Trigonelline | 1,4-Dihydrotrigonelline | Verdict |
| Systemic NAD+ | High efficacy in muscle/liver. | Rapidly oxidizes in blood; systemic effects mimic TRG. | TRG Wins |
| Brain NAD+ | Limited by BBB transport; requires high doses. | Superior delivery; "Lock-in" mechanism accumulates precursor in CNS. | 1,4-DHT Wins |
| Stability | Excellent (Shelf-stable). | Poor (Oxidation prone); requires special formulation (e.g., encapsulation). | TRG Wins |
| Toxicity | Low (GRAS status for TRG). | Generally low, but oxidation generates superoxide radicals (redox cycling risk). | TRG Wins |
Key Insight for Drug Development
Researchers developing neuroprotective agents should prioritize 1,4-DHT moieties. By attaching a drug payload to the 1,4-dihydrotrigonelline structure, the entire complex crosses the BBB. Upon oxidation, the drug is cleaved or the complex is locked in, providing targeted CNS delivery.[1][9] For sarcopenia or general longevity , unmodified Trigonelline is superior due to stability and ease of oral administration.
References
-
Trigonelline Stability & NAD+ Precursor Activity
- Title: Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.
- Source: N
-
URL:[Link]
-
Chemical Delivery Systems (CDS) & 1,4-Dihydrotrigonelline
- Title: Strategies for Enhanced Drug Delivery to the Central Nervous System (Review of the "Lock-in" system).
- Source: N
-
URL:[Link]
-
Synthesis of Dihydropyridines via Dithionite Reduction
-
Blood-Brain Barrier Permeability of Pyridinium Salts
Sources
- 1. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. scribd.com [scribd.com]
Safety Operating Guide
1,4-Dihydrotrigonelline proper disposal procedures
Executive Summary: Operational Safety & Logistics
1,4-Dihydrotrigonelline (1,4-DHT) is a reduced dihydropyridine derivative and a precursor to NAD+.[1][2][3][4][5] Unlike its oxidized parent compound (Trigonelline), 1,4-DHT is redox-active and lipophilic .[1][2][3]
Immediate Action Required:
-
Segregation: STRICTLY segregate 1,4-DHT waste from strong oxidizers (e.g., concentrated nitric acid, peroxides, permanganates).[1][2][3] Contact causes rapid, exothermic oxidative aromatization.[1][2][3]
-
Storage: Store waste containers in a cool, dark environment. 1,4-DHT is light-sensitive and prone to spontaneous oxidation.[1][2][3][6]
-
Disposal Stream: Dispose of as Non-Halogenated Organic Waste .[2][3]
Hazard Assessment & Chemical Behavior
To dispose of 1,4-DHT safely, one must understand its fundamental instability.[1][2][3] It belongs to the class of 1,4-dihydropyridines (1,4-DHPs) .[1][2][3]
-
The Mechanism of Risk: 1,4-DHT is thermodynamically driven to aromatize back to the pyridinium salt (Trigonelline).[2][3] This process releases two electrons and a proton.[2][3]
-
Why this matters for disposal: If 1,4-DHT is mixed with oxidizing waste streams, this conversion happens rapidly, generating heat and potentially pressurizing waste containers.[1][2][3]
-
Toxicity Profile: While the metabolite Trigonelline is relatively low-toxicity (excreted in urine), the 1,4-dihydro form is more lipophilic, potentially altering its bioavailability and cellular uptake before degradation.[1][2][3] Treat as a standard Irritant .[2][3]
Physical & Chemical Properties for Waste Management
| Property | Data | Operational Implication |
| CAS Number | N/A (Derivative) | Use parent CAS (535-83-1) with "Dihydro-" notation for labeling.[2][3][6][7] |
| Physical State | Yellow/Orange Solid | Hygroscopic; keep dry until disposal.[3][6][7] |
| Solubility | Organic Solvents (DMSO, EtOH) | Dispose in organic solvent streams, not aqueous drains.[1][2][3][6][7] |
| Reactivity | Reducing Agent | INCOMPATIBLE with Nitric Acid, Peroxides, Bleach.[1][2][6][7] |
| Degradation Product | Trigonelline (Pyridinium) | Final waste product is stable and water-soluble.[2][3][6][7] |
Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Substance)
Applicable for: Expired lyophilized powder, weighing boat residues, and contaminated solid consumables.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2][3] Avoid clear glass if the waste will sit for long periods (UV accelerates oxidation).[3]
-
Labeling: Label clearly as "Solid Organic Waste - Reducing Agent." Explicitly add the note: "DO NOT MIX WITH OXIDIZERS." [2][3]
-
Bagging: Double-bag contaminated gloves, paper towels, and weighing boats in chemically resistant polyethylene bags (2 mil thickness minimum) before placing them in the drum.
-
Final Handoff: Seal the container and transfer to your facility’s hazardous waste accumulation area.
B. Liquid Waste Disposal (Solutions in DMSO/Ethanol)
Applicable for: Reaction mixtures, cell culture stocks, and HPLC waste.[1][2][3]
-
Solvent Check: Confirm the carrier solvent. 1,4-DHT is typically dissolved in DMSO or Ethanol.[2][3]
-
Segregation:
-
pH Verification: Ensure the waste container is Neutral to slightly Alkaline (pH 7-9). Strong acids accelerate the decomposition of dihydropyridines.
-
Headspace: Leave at least 10% headspace in the waste container.[3] If spontaneous oxidation occurs, it consumes oxygen but may generate heat; expansion room is critical.[1][2][3]
C. Deactivation (Optional - High Quantity Only)
If disposing of >10g of pure material, controlled oxidation is recommended to render the material chemically inert (stable Trigonelline) before binning.[1][2][3]
-
Slowly add a dilute solution of mild oxidant (e.g., dilute hydrogen peroxide <3%) or simply bubble air through the solution overnight in a fume hood.[3]
-
Validation: The solution should lose its yellow/fluorescent character and become clear (formation of Trigonelline).
-
Dispose of the now-stable solution in the standard organic waste stream.[3]
Decision Logic & Workflow
The following diagram illustrates the critical decision points for 1,4-DHT disposal to ensure regulatory compliance and safety.
Figure 1: Decision tree for the segregation and disposal of 1,4-Dihydrotrigonelline, emphasizing the critical separation from oxidizing agents.
Regulatory Compliance (RCRA/EPA)
While 1,4-DHT is not explicitly listed on the EPA "P" or "U" lists, its degradation product (Trigonelline) acts as a zwitterion of a pyridine derivative.[1][2][3]
-
Waste Code Assignment (Conservative Approach):
-
Best Practice: Treat as Hazardous Chemical Waste regardless of concentration.[2][3] Do not dispose of down the drain (sanitary sewer) to prevent accumulation in water treatment biosolids.[3]
References
-
National Center for Biotechnology Information (NCBI). Trigonelline - PubChem Compound Summary.[2][3] PubChem.[2][3] Available at: [Link][2][3]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] EPA.gov.[2][3] Available at: [Link]
-
Fisher Scientific. Safety Data Sheet: Dihydropyridine Derivatives.[2][3] Fishersci.co.uk.[2][3] Available at: [Link][2][3]
-
MDPI. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives. Molecules.[2][3][4][8][9] Available at: [Link][2][3]
Sources
- 1. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions | MDPI [mdpi.com]
- 2. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trigonelline - Wikipedia [en.wikipedia.org]
- 4. Glutamic acid - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. Recycling of NAD(P) by multienzyme systems immobilized by microencapsulation in artificial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.nyu.edu [med.nyu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
